molecular formula C20H23ClN2O4 B1668843 (-)-Chlorpheniramine maleate CAS No. 23095-76-3

(-)-Chlorpheniramine maleate

Número de catálogo: B1668843
Número CAS: 23095-76-3
Peso molecular: 390.9 g/mol
Clave InChI: DBAKFASWICGISY-HFNHQGOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Chlorpheniramine maleate is the levorotatory enantiomer of the classic alkylamine histamine H1-receptor antagonist. This compound is primarily valued in research for its specific pharmacological profile. While its dextrorotatory counterpart, (+)-chlorpheniramine, is known to be a more potent inverse agonist of the human H1 receptor, the (-)-enantiomer provides a critical tool for studying structure-activity relationships and the mechanisms of histaminergic signaling . Beyond its primary action on the H1 receptor, this compound has been shown to produce cocaine-like neurochemical effects by stimulating dopamine neurotransmission in the nucleus accumbens, an effect that is not stereospecific and is therefore not related to H1 receptor antagonism . This makes it a compound of interest in neuropharmacology research for investigating the reinforcing properties of drugs and the regulation of the dopaminergic system. In vitro, Chlorpheniramine maleate has demonstrated research applications in inhibiting the proliferation of various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, and has been shown to significantly reduce ornithine decarboxylase mRNA translation . More recent investigations have revealed its potential anti-keloid activity, where it inhibits the proliferation and migration of keloid fibroblasts and promotes their apoptosis, likely through the suppression of the IL-6/JAK1/STAT3 signaling pathway . The compound appears as a white, crystalline solid with a bitter taste and has a melting point of 130-135 °C . It is soluble in water . Researchers utilize this high-purity compound to explore a wide range of biological processes, from allergy and inflammation to fibrosis and neurochemistry.

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-HFNHQGOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904611
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-76-3, 113-92-8
Record name (-)-Chlorpheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Chlorpheniramine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENIRAMINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Mechanism of Action of (-)-Chlorpheniramine Maleate on Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation alkylamine antihistamine widely utilized for symptomatic relief of allergic conditions. It is commercially available as a racemic mixture, containing equal parts of the dextrorotatory enantiomer, (+)-dexchlorpheniramine, and the levorotatory enantiomer, (-)-levchlorpheniramine. Pharmacological studies have established that the antihistaminergic activity resides almost exclusively in the (+)-dexchlorpheniramine enantiomer.[1] This guide provides an in-depth technical analysis of the mechanism of action of chlorpheniramine at the histamine (B1213489) H1 receptor (H1R), with a specific focus on clarifying the distinct roles and affinities of its stereoisomers.

Core Mechanism of Action: Inverse Agonism

The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in an equilibrium between an inactive conformation (R) and an active conformation (R). The active R state is capable of initiating intracellular signaling even in the absence of an agonist, a phenomenon known as constitutive activity.[2][3]

While initially classified as a neutral antagonist, chlorpheniramine is now understood to function as an inverse agonist .[1][4] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist preferentially binds to the inactive (R) state of the H1 receptor. This binding stabilizes the inactive conformation, shifting the equilibrium away from the active (R*) state and thereby reducing the receptor's basal, constitutive activity.[5][6] This suppression of agonist-independent signaling is a key component of its therapeutic effect, particularly in down-regulating the expression of pro-inflammatory transcription factors like NF-κB.[7][8]

cluster_receptor H1 Receptor State Equilibrium cluster_ligands Ligand Interaction R Inactive State (R) R_star Active State (R*) R->R_star Constitutive Activity Histamine Histamine (Agonist) Histamine->R_star Binds & Stabilizes CPM Chlorpheniramine (Inverse Agonist) CPM->R Binds & Stabilizes

Caption: Inverse agonism of Chlorpheniramine at the H1 receptor.

Receptor Binding Affinity and Stereoselectivity

The interaction between chlorpheniramine and the H1 receptor is highly stereoselective. The (+)-dexchlorpheniramine enantiomer demonstrates a significantly higher binding affinity for the H1 receptor compared to the (-)-levchlorpheniramine enantiomer. This difference in affinity is the primary reason dexchlorpheniramine (B1670334) is considered the active eutomer. Both enantiomers exhibit very low affinity for muscarinic acetylcholine (B1216132) receptors, though this weak anticholinergic activity can contribute to side effects like dry mouth, especially at higher doses.[1][9]

Quantitative Binding Affinity Data

The following table summarizes the dissociation constants (Ki and Kd) for the enantiomers of chlorpheniramine at the human histamine H1 receptor and muscarinic acetylcholine receptors. Lower Ki/Kd values indicate higher binding affinity.

CompoundReceptorKi / Kd (nM)Tissue/SystemReference
(+)-Dexchlorpheniramine Histamine H12.67 - 4.81Human cloned H1 receptor[1][10]
(-)-Levchlorpheniramine Histamine H1211 - 361Human cloned H1 receptor[1]
(+)-Dexchlorpheniramine Muscarinic Acetylcholine1,300Human brain tissue[1]
(-)-Levchlorpheniramine Muscarinic Acetylcholine~40,000 - 50,000 (40-50 µM)Rat brain tissue[1]

H1 Receptor Signaling Pathways

The H1 receptor is coupled to the Gq/G11 family of G-proteins.[7] Agonist (e.g., histamine) binding to the H1 receptor activates this G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and the activation of pro-inflammatory transcription factors.[7][11][12]

Chlorpheniramine, by stabilizing the inactive state of the H1R, prevents this signaling cascade from being initiated by histamine and reduces the basal signaling level maintained by the receptor's constitutive activity.

G_Protein_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates CPM (-)-Chlorpheniramine CPM->H1R Inhibits (Inverse Agonist) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., NF-κB Activation) Ca->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and its inhibition.
Modulation of the NF-κB Pathway

A significant anti-inflammatory effect of chlorpheniramine is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] The H1 receptor exhibits constitutive activity that promotes the expression and activation of NF-κB.[7] By acting as an inverse agonist, chlorpheniramine not only blocks histamine-induced NF-κB activation but also reduces the basal, receptor-mediated NF-κB activity.[8][13] This leads to a decrease in the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, contributing to its overall anti-allergic and anti-inflammatory profile.[8][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm H1R H1 Receptor (Constitutive & Agonist Activity) IKK IKK Complex H1R->IKK Activates CPM (-)-Chlorpheniramine CPM->H1R Inhibits IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates

References

Enantioselective Synthesis of (-)-Chlorpheniramine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of (-)-chlorpheniramine (B1198158) maleate (B1232345), the therapeutically active enantiomer of the first-generation antihistamine. Chlorpheniramine (B86927) is a potent histamine (B1213489) H1 receptor antagonist widely used for the relief of symptoms associated with allergic conditions. The pharmacological activity resides primarily in the (S)-enantiomer, also known as dexchlorpheniramine, which exhibits a significantly higher affinity for the H1 receptor compared to its (R)-enantiomer. This document details the prevalent synthetic strategies, including the synthesis of the racemic precursor, chiral resolution techniques, and asymmetric synthesis methodologies.

Synthesis of Racemic Chlorpheniramine

The common industrial synthesis of chlorpheniramine involves a multi-step process commencing with the preparation of key intermediates. A frequently employed route involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.

Synthesis of 2-(p-chlorobenzyl)pyridine

A common precursor, 2-(p-chlorobenzyl)pyridine, can be synthesized via a Friedel-Crafts-type reaction between 2-picoline (2-methylpyridine) and p-chlorobenzyl chloride, or by other methods starting from 2-pyridinecarboxaldehyde (B72084) or 2-cyanopyridine. Another patented method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene (B131634) in the presence of aluminum trichloride (B1173362) to yield 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, which is subsequently reduced to 2-(p-chlorobenzyl)pyridine using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol (Wolff-Kishner reduction).[1]

Alkylation to form Racemic Chlorpheniramine

The core structure of chlorpheniramine is constructed by the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene (B28343).[2]

Experimental Protocol: Synthesis of Racemic Chlorpheniramine [2]

  • Materials:

    • 2-(p-chlorobenzyl)pyridine

    • 2-dimethylaminoethyl chloride

    • Sodium amide (NaNH₂)

    • Dry Toluene

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add dry toluene.

    • Carefully add sodium amide to the toluene with stirring.

    • A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension.

    • The mixture is stirred, and then a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

    • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).

    • After completion, the mixture is cooled to room temperature and the reaction is quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine.

    • The crude product can be purified by vacuum distillation or column chromatography.

Enantioselective Approaches to (-)-Chlorpheniramine

Two primary strategies are employed for the production of enantiomerically pure (-)-chlorpheniramine: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution of Racemic Chlorpheniramine

Chiral resolution is a widely used method for separating enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another common technique is preparative chiral chromatography.

A documented method for the resolution of racemic chlorpheniramine involves the use of a chiral resolving agent such as D-phenylsuccinic acid.[2] The two enantiomers of the chlorpheniramine base react with the chiral acid to form a pair of diastereomeric salts which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using D-Phenylsuccinic Acid [2]

  • Materials:

    • Racemic chlorpheniramine base

    • D-phenylsuccinic acid

    • Ethanol or Methanol

    • Sodium hydroxide solution

    • Diethyl ether or Ethyl acetate (B1210297)

  • Procedure:

    • Salt Formation: Dissolve the racemic chlorpheniramine base in a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of D-phenylsuccinic acid in the same solvent, with gentle heating if necessary.

    • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

    • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.

    • Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Purification: Wash the organic extract with water, dry it over an anhydrous salt, and evaporate the solvent to obtain the enantiomerically enriched (-)-chlorpheniramine. The enantiomeric purity should be determined using a chiral analytical technique.

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.

A patented method describes the use of preparative HPLC with a C18 column and a mobile phase containing sulfobutyl ether-beta-cyclodextrin as a chiral selector to resolve chlorpheniramine enantiomers.[3][4]

Table 1: Quantitative Data for Chiral HPLC Resolution [5]

ParameterValue
ColumnAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
Flow Rate1.2 mL/min
Detection258 nm
Resolution (Rs)3.80
Separation Factor (α)1.24
Retention Time S-(+)-CLP9.63 ± 0.05 min
Retention Time R-(-)-CLP11.36 ± 0.08 min
LOD S-(+)-CLP0.29 µg/mL
LOQ S-(+)-CLP0.88 µg/mL
LOD R-(-)-CLP0.44 µg/mL
LOQ R-(-)-CLP1.31 µg/mL
Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution of a racemic mixture. Research has demonstrated the feasibility of a rhodium-catalyzed asymmetric conjugate addition for the synthesis of dexchlorpheniramine.[6] This approach can lead to high yields and excellent enantioselectivity.

Formation of (-)-Chlorpheniramine Maleate

The final step in the synthesis is the formation of the maleate salt, which improves the stability and solubility of the drug.

Experimental Protocol: Formation of this compound [2][7]

  • Materials:

    • Enantiomerically pure (-)-chlorpheniramine free base

    • Maleic acid

    • Ethyl acetate or Ethanol

  • Procedure:

    • Dissolve the purified (-)-chlorpheniramine free base in a suitable solvent, such as ethyl acetate.

    • Add a stoichiometric amount of maleic acid dissolved in the same solvent to the chlorpheniramine solution with stirring.

    • The this compound salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic pathways described in this guide.

Racemic_Synthesis cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_product Product 2_p_chlorobenzylpyridine 2-(p-chlorobenzyl)pyridine Reaction NaNH₂, Toluene 2_p_chlorobenzylpyridine->Reaction 2_dimethylaminoethyl_chloride 2-dimethylaminoethyl chloride 2_dimethylaminoethyl_chloride->Reaction Racemic_Chlorpheniramine Racemic Chlorpheniramine Reaction->Racemic_Chlorpheniramine

Caption: Synthesis of Racemic Chlorpheniramine.

Chiral_Resolution Racemic_Chlorpheniramine Racemic Chlorpheniramine Diastereomeric_Salts Diastereomeric Salts Racemic_Chlorpheniramine->Diastereomeric_Salts Resolving_Agent D-Phenylsuccinic Acid Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Base_Treatment Base Treatment Separated_Salts->Base_Treatment Enantiomer (-)-Chlorpheniramine Base_Treatment->Enantiomer

Caption: Chiral Resolution Workflow.

Salt_Formation Enantiomer (-)-Chlorpheniramine Reaction Ethyl Acetate Enantiomer->Reaction Maleic_Acid Maleic Acid Maleic_Acid->Reaction Final_Product This compound Reaction->Final_Product

Caption: Formation of the Maleate Salt.

Conclusion

The enantioselective synthesis of this compound is a critical process in the pharmaceutical industry to provide a drug with improved therapeutic efficacy and a better safety profile compared to the racemic mixture. Both chiral resolution of the racemate and, more recently, asymmetric synthesis routes offer viable pathways to obtain the desired enantiomer. The choice of a specific synthetic strategy will depend on factors such as cost-effectiveness, scalability, and the desired level of enantiomeric purity. This guide provides a foundational understanding of the key chemical transformations and experimental considerations for the synthesis of this important antihistamine. Further research into more efficient and greener asymmetric catalytic methods will continue to be an area of active investigation.

References

Core Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Dexchlorpheniramine (B1670334)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vitro pharmacological properties of dexchlorpheniramine. As the pharmacologically active S-enantiomer of chlorpheniramine, dexchlorpheniramine is a first-generation antihistamine with well-characterized activities that are crucial for preclinical and research applications.[1][2] This document details its mechanism of action, receptor binding profile, and functional activities, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Dexchlorpheniramine exerts its primary therapeutic effect by targeting the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR).[1][3] Unlike a neutral antagonist that merely blocks agonist binding, dexchlorpheniramine functions as a potent inverse agonist.[1][4] This means it not only competitively inhibits the binding of histamine but also significantly reduces the basal, constitutive activity of the H1 receptor by stabilizing it in an inactive conformational state.[1][5]

The H1 receptor canonically signals through the Gq/11 protein pathway.[1][6] Upon activation by histamine, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules, mediating the classical allergic response.[1][7] Dexchlorpheniramine effectively blocks this entire pathway.[7]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB Activate PKC->NFkB Activate Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R_active Binds & Activates Dexchlor Dexchlorpheniramine Dexchlor->H1R_inactive Binds & Stabilizes

Caption: Dexchlorpheniramine inhibits the histamine H1 receptor signaling pathway.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for dexchlorpheniramine from in vitro studies.

Table 1: Receptor Binding Affinities

TargetSpecies/TissueValue TypeValueReference(s)
Histamine H1 Receptor Human (cloned)Kᵢ (nM)2.67 - 4.81[4]
Human brain tissueKₑ (nM)15[4]
Muscarinic Acetylcholine Receptor Rat brain tissueKᵢ (µM)20 - 30[4][8]
Human brain tissueKₑ (nM)1,300[4]
Serotonin Transporter (SERT) Not SpecifiedKₑ (nM)15.2[4]
Norepinephrine Transporter (NET) Not SpecifiedKₑ (nM)1,440[4]
Dopamine Transporter (DAT) Not SpecifiedKₑ (nM)1,060[4]

Table 2: Functional In Vitro Activity

AssayModel SystemValue TypeValueReference(s)
Anticholinergic Activity Human nasal mucosa explants (inhibition of methacholine-induced secretion)ED₅₀ (µM)4.63*[9]

*Value is for the racemic mixture, chlorpheniramine.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro findings.

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of dexchlorpheniramine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Principle: This is a competitive binding assay where unlabeled dexchlorpheniramine competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor.[1] The amount of radioligand displaced is proportional to the affinity of the test compound.[1]

  • Methodology:

    • Membrane Preparation: Homogenize cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a suitable buffer and centrifuge to isolate cell membranes.[1][10]

    • Incubation: Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of dexchlorpheniramine.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash filters with ice-cold buffer to minimize non-specific binding.[1]

    • Quantification: Measure radioactivity on the filters using a liquid scintillation counter.[1]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of dexchlorpheniramine to generate a sigmoidal curve. The IC₅₀ (the concentration that inhibits 50% of specific binding) is determined via non-linear regression.[10] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (e.g., from HEK293-H1R cells) Incubation 3. Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation LigandPrep 2. Prepare Ligands - [³H]mepyramine (Radioligand) - Dexchlorpheniramine (Competitor) LigandPrep->Incubation Filtration 4. Separation (Rapid vacuum filtration) Incubation->Filtration Quantification 5. Quantification (Scintillation Counting) Filtration->Quantification IC50 6. Calculate IC₅₀ (Non-linear regression) Quantification->IC50 Ki 7. Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki

Caption: Standard workflow for a radioligand receptor binding assay.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of dexchlorpheniramine to inhibit the H1 receptor-mediated intracellular calcium increase triggered by histamine.

  • Principle: Cells expressing the H1 receptor are loaded with a fluorescent Ca²⁺ indicator. Histamine stimulation activates the Gq/11 pathway, leading to a measurable increase in intracellular Ca²⁺. Dexchlorpheniramine's potency is determined by its ability to inhibit this response.[1]

  • Methodology:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing the human H1 receptor in microplates.

    • Dye Loading: Load cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of dexchlorpheniramine to the wells and incubate.

    • Stimulation & Measurement: Add a fixed concentration of histamine and immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.[1] Determine the peak response for each concentration of dexchlorpheniramine. Plot the percentage of inhibition of the maximal histamine response against the logarithm of the dexchlorpheniramine concentration. Use non-linear regression to determine the IC₅₀ value.[1]

In Vitro Anti-Inflammatory Assay (NF-κB Activation)

This assay assesses dexchlorpheniramine's ability to suppress the activation of the key pro-inflammatory transcription factor, NF-κB.

  • Principle: Dexchlorpheniramine's inverse agonism at the H1 receptor is expected to inhibit downstream NF-κB activation, a key anti-inflammatory mechanism.[11]

  • Methodology:

    • Cell Culture and Treatment: Culture suitable cells (e.g., keratinocytes, epithelial cells) and pre-treat with dexchlorpheniramine.[11]

    • Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or histamine to activate the NF-κB pathway.[11]

    • Nuclear Extraction: Isolate nuclear proteins from the cells.[11]

    • Detection: Measure the amount of activated NF-κB in the nuclear extracts. This can be done via Western blotting for phosphorylated NF-κB subunits or using an ELISA-based assay that measures NF-κB DNA-binding activity.

  • Data Analysis: Quantify the reduction in NF-κB activation in dexchlorpheniramine-treated cells compared to the stimulated control.

NFkB_Inhibition_Pathway Dexchlor Dexchlorpheniramine H1R H1 Receptor Dexchlor->H1R Inhibits (Inverse Agonism) Gq11_PLC Gq/11-PLC Pathway H1R->Gq11_PLC Blocks Activation H1R->Gq11_PLC Activates NFkB_path NF-κB Signaling Gq11_PLC->NFkB_path Blocks Activation Gq11_PLC->NFkB_path Activates Gene_exp Pro-inflammatory Gene Expression NFkB_path->Gene_exp Suppresses Transcription NFkB_path->Gene_exp Promotes Transcription Stimulus Inflammatory Stimulus (e.g., Histamine, TNF-α) Stimulus->H1R

Caption: Anti-inflammatory effect of dexchlorpheniramine via NF-κB inhibition.

Cytokine Release Assay

This protocol measures the effect of dexchlorpheniramine on the release of pro-inflammatory cytokines from relevant cell types.

  • Principle: This assay quantifies the ability of dexchlorpheniramine to inhibit the production and release of cytokines like IL-1β and TNF-α from immune or structural cells following an inflammatory stimulus.

  • Methodology:

    • Cell/Tissue Culture: Use primary cells like human peripheral blood mononuclear cells (PBMCs), dispersed nasal polyp cells, or cultured skin explants.[11][12][13]

    • Treatment: Pre-incubate the cells/tissues with various concentrations of dexchlorpheniramine.[11]

    • Stimulation: Induce inflammation with a relevant stimulus, such as anti-IgE for polyp cells or UVA radiation for skin explants.[11][13]

    • Sample Collection: Collect the culture medium at designated time points.[11]

    • Quantification: Measure the concentration of the target cytokine (e.g., IL-1β, TNF-α) in the medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

  • Data Analysis: Compare cytokine concentrations in the supernatants of dexchlorpheniramine-treated samples to the stimulated control to determine the inhibitory effect.

References

In Vivo Absorption and Distribution of (-)-Chlorpheniramine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chlorpheniramine (B1198158) maleate (B1232345), a first-generation alkylamine antihistamine, is widely utilized for the symptomatic relief of allergic conditions. A comprehensive understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is paramount for effective drug development and clinical application. This technical guide provides an in-depth overview of the core pharmacokinetic properties of (-)-chlorpheniramine maleate, with a focus on its absorption and tissue distribution. Quantitative data from various in vivo studies are summarized, and detailed experimental protocols for key methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the underlying processes.

Introduction

Chlorpheniramine (B86927) acts as a potent histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its action. This document serves as a technical resource, consolidating critical data and methodologies related to the in vivo behavior of this compound.

In Vivo Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the gut wall and liver, resulting in moderate oral bioavailability, which is reported to be in the range of 25% to 50% in humans[1][2].

Pharmacokinetic Parameters of Absorption

The rate and extent of absorption are characterized by key pharmacokinetic parameters, which exhibit variability across species and formulations.

ParameterHumanRabbitRatDog
Bioavailability (F%) 25 - 50 (oral)[1][2]--9.4 - 39.4 (oral, dose-dependent)
Peak Plasma Concentration (Cmax) 5.7 ng/mL (4 mg single dose)[1]---
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours (oral)[1]---

Table 1: Summary of Absorption Pharmacokinetic Parameters for this compound.

In Vivo Distribution

This compound exhibits extensive tissue distribution, a characteristic indicated by its large apparent volume of distribution (Vd). This widespread distribution is a key factor influencing its pharmacological action and potential side effects.

Volume of Distribution

The apparent volume of distribution of chlorpheniramine is significantly larger than the total body water, suggesting extensive binding to tissues.

SpeciesVolume of Distribution (Vd)
Human 6 - 12 L/kg
Rabbit 10.8 L/kg (steady state)[3]
Dog 525% of body weight

Table 2: Apparent Volume of Distribution (Vd) of Chlorpheniramine in Various Species.

Tissue Distribution Studies

Quantitative studies have been conducted to determine the concentration of this compound in various tissues following administration. These studies reveal a preferential accumulation in certain organs.

A study in rabbits demonstrated rapid and extensive uptake of chlorpheniramine by various organs following intravenous injection. The concentrations in the lung, kidneys, and brain were found to be 160-, 80-, and 31-fold higher, respectively, than the plasma level[3].

Tissue Distribution of Chlorpheniramine in Rabbits

Tissue Concentration Relative to Plasma
Lung 160x[3]
Kidneys 80x[3]
Brain 31x[3]

Data from intravenous bolus injection study.

Table 3: Relative Tissue Concentrations of Chlorpheniramine in Rabbits.

A study in male F344 rats using radiolabeled chlorpheniramine maleate provided detailed insights into the percentage of the administered dose found in various tissues over time.

Tissue15 minutes1 hour4 hours1 day9 days
Liver 13.9%7.9%4.2%0.8%< 0.1%
Lung 2.5%1.3%0.6%0.1%< 0.1%
Kidney 2.1%1.2%0.6%0.1%< 0.1%
Small Intestine 6.8%3.5%1.2%0.1%< 0.1%
Large Intestine 0.8%1.8%2.1%0.3%< 0.1%
Muscle 17.8%20.1%15.8%4.1%0.3%
Skin 6.9%8.2%7.9%2.9%0.4%
Fat 0.5%1.0%1.3%0.8%0.2%
Brain 0.3%0.2%0.1%< 0.1%< 0.1%
Percentage of total administered ¹⁴C-chlorpheniramine maleate.

Table 4: Percentage of Administered Dose of ¹⁴C-Chlorpheniramine Maleate in Selected Tissues of Male F344 Rats Over Time Following Intravenous Administration.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rabbits

This protocol is based on the methodology described for determining the pharmacokinetics and tissue distribution of chlorpheniramine in rabbits[3].

Experimental Workflow for Rabbit Pharmacokinetic Study

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis A Acclimatization of New Zealand White rabbits B Fasting overnight with access to water A->B C Intravenous administration of This compound solution B->C D Serial blood sampling from central ear artery at predetermined time points C->D E Urine collection C->E F Plasma separation by centrifugation D->F G HPLC analysis of chlorpheniramine and metabolites in plasma and urine E->G F->G H Pharmacokinetic modeling of plasma concentration-time data G->H I Calculation of pharmacokinetic parameters (Vd, CL, t1/2) H->I

Caption: Workflow for in vivo pharmacokinetic study in rabbits.

  • Animal Model: Male New Zealand White rabbits.

  • Dosing: Intravenous bolus injection of a sterile solution of this compound.

  • Blood Sampling: Blood samples are collected from the central ear artery at various time points post-administration.

  • Sample Processing: Plasma is separated by centrifugation.

  • Analytical Method: Plasma and urine concentrations of chlorpheniramine and its demethylated metabolites are determined by High-Performance Liquid Chromatography (HPLC)[3].

  • Data Analysis: Plasma concentration-time data are fitted to a multi-exponential equation to determine pharmacokinetic parameters.

Tissue Distribution Study in Rats

This protocol is based on the methodology described in the National Toxicology Program (NTP) technical report on the toxicology and carcinogenesis studies of chlorpheniramine maleate[3].

Experimental Workflow for Rat Tissue Distribution Study

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_tissue_collection Tissue Collection cluster_sample_processing Sample Processing cluster_analysis Radioactivity Measurement cluster_data Data Analysis A Acclimatization of F344/N rats C Gavage administration of ¹⁴C-(-)-chlorpheniramine maleate A->C D Euthanasia of animals at specified time points C->D E Collection of various tissues (liver, lung, kidney, brain, etc.) D->E F Tissue homogenization E->F G Oxidation of tissue samples F->G H Liquid scintillation counting to determine ¹⁴C levels G->H I Calculation of the percentage of administered dose in each tissue H->I

Caption: Workflow for in vivo tissue distribution study in rats.

  • Animal Model: Male F344/N rats.

  • Dosing: Administration of ¹⁴C-labeled this compound via gavage.

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, muscle, fat, skin) are collected.

  • Sample Processing: Tissues are weighed and homogenized.

  • Analytical Method: The amount of radioactivity in each tissue is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of the total administered radioactive dose in each organ is calculated.

Metabolism

(-)-Chlorpheniramine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved[4]. The major metabolic pathways are demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine. These metabolites, along with the unchanged drug, are primarily excreted in the urine[4].

Metabolic Pathway of (-)-Chlorpheniramine

G CPM (-)-Chlorpheniramine MDCPM Monodesmethyl- chlorpheniramine CPM->MDCPM CYP2D6 Excretion Urinary Excretion CPM->Excretion DDCPM Didesmethyl- chlorpheniramine MDCPM->DDCPM CYP2D6 MDCPM->Excretion DDCPM->Excretion

Caption: Primary metabolic pathway of (-)-chlorpheniramine.

Conclusion

This technical guide has provided a comprehensive overview of the in vivo absorption and distribution of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. The extensive tissue distribution and significant first-pass metabolism are critical factors to consider in the design of novel drug delivery systems and in the optimization of therapeutic regimens for this widely used antihistamine. Further research focusing on stereospecific pharmacokinetics and tissue distribution would provide an even more nuanced understanding of its in vivo behavior.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Chlorpheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorpheniramine (B86927) is a first-generation antihistamine widely used in the treatment of allergic conditions. It exists as a racemic mixture of two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity resides primarily in the S-(+)-enantiomer, which has a much higher affinity for the H1 histamine (B1213489) receptor, while the R-(-)-enantiomer is less active and may contribute to sedative side effects[1]. Therefore, the enantioselective analysis of chlorpheniramine is critical for quality control, ensuring the enantiomeric purity and therapeutic efficacy of pharmaceutical formulations. This document provides detailed protocols for the chiral separation of chlorpheniramine enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation by HPLC The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to the formation of transient diastereomeric complexes with different energy levels. This differential interaction results in different retention times on the chromatographic column. Two primary strategies are employed in HPLC for this purpose:

  • Chiral Stationary Phase (CSP): A chiral selector is covalently bonded or coated onto the surface of the stationary phase (e.g., silica (B1680970) gel). The enantiomers in the mobile phase interact directly with the immobilized chiral selector as they pass through the column.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is dissolved in the mobile phase. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column (such as an ODS C18 column).

G cluster_0 Principle of Chiral Separation cluster_1 Chiral Stationary Phase (CSP) cluster_2 Chiral Mobile Phase Additive (CMPA) racemate Racemic Mixture (R- and S-Enantiomers) csp_col Column with Immobilized Chiral Selector racemate->csp_col Introduction into Chiral Environment cmpa_mob Mobile Phase with Dissolved Chiral Selector racemate->cmpa_mob Introduction into Chiral Environment csp_complex Transient Diastereomeric Complexes Formed on CSP csp_col->csp_complex csp_sep Separated Enantiomers (Different Retention Times) csp_complex->csp_sep cmpa_complex Transient Diastereomeric Complexes Formed in Mobile Phase cmpa_mob->cmpa_complex cmpa_sep Separated on Achiral Column cmpa_complex->cmpa_sep

Caption: Logical relationship of the two main HPLC strategies for chiral separation.

Data Summary

The following table summarizes various validated HPLC methods for the chiral separation of chlorpheniramine enantiomers, providing a comparison of key chromatographic parameters.

Parameter Method 1: Chiral Stationary Phase (Amylose-Based) Method 2: Chiral Stationary Phase (Cyclodextrin-Based) Method 3: Chiral Mobile Phase Additive
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2]CYCLOBOND I 2000 (β-cyclodextrin)[3]Octadecylsilyl (ODS) C18[4][5]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025, v/v/v)[2]0.25% Diethylamine acetate (B1210297) (pH 4.4) : Methanol (B129727) : Acetonitrile (85:7.5:7.5, v/v/v)[3]5 mM Sodium Phosphate buffer with 0.5 mM Carboxymethyl-β-cyclodextrin : Methanol : Triethylamine (B128534) (73:25:2, v/v/v), pH 4.3[4][5]
Flow Rate 1.2 mL/min[2]0.5 mL/min[3]0.24 mL/min[4][5]
Detection (UV) 258 nm[2]Mass Spectrometry (MSD) was also used[3]224 nm[4][5]
Column Temp. 25°C[2]Not SpecifiedNot Specified
Retention Time S-(+): 9.63 minR-(-): 11.36 min[2]Not SpecifiedNot Specified
Resolution (Rs) 3.80[2]1.17[3]Not Specified
Selectivity (α) 1.24[2]1.12[3]Not Specified

Experimental Protocols

The general workflow for the chiral analysis of chlorpheniramine involves sample preparation, instrumental setup and analysis, followed by data processing and quantification.

workflow prep 1. Sample Preparation (e.g., Dissolution, Extraction, Dilution) setup 2. HPLC System Setup (Install Column, Prepare Mobile Phase) prep->setup equil 3. Column Equilibration (Pump Mobile Phase until Stable Baseline) setup->equil inject 4. Sample Injection (Inject Standard/Sample via Autosampler) equil->inject sep 5. Chromatographic Separation (Isocratic Elution) inject->sep acq 6. Data Acquisition (Detect Eluted Enantiomers via UV Detector) sep->acq quant 7. Data Analysis (Integrate Peaks, Calculate Purity/Concentration) acq->quant

Caption: General experimental workflow for HPLC analysis of chlorpheniramine enantiomers.

Protocol 1: Chiral Stationary Phase (CSP) Method

This protocol is based on the use of an amylose-based CSP, which provides excellent resolution.[2]

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).

  • Reference Standards: Racemic chlorpheniramine maleate (B1232345), S-(+)-chlorpheniramine maleate.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane : IPA : DEA (97.5 : 2.5 : 0.025, v/v/v).

  • Flow Rate: 1.2 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 50 µL.[2]

3. Standard and Sample Preparation

  • Standard Stock Solution (400 µg/mL): Prepare by dissolving racemic chlorpheniramine maleate in distilled water.[2]

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 2-10 µg/mL).[2]

  • Sample Preparation (from Syrup):

    • Dilute 1 mL of commercial syrup containing chlorpheniramine to 10 mL with distilled water and sonicate.[2]

    • Take a 1 mL aliquot of the diluted solution for extraction.

    • Add 1.5 mL of an n-hexane-dichloromethane (2:1 v/v) mixture, vortex for 2 minutes, and centrifuge for 10 minutes at 2500 rpm.[2]

    • Transfer 1 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in 300 µL of the mobile phase.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject a standard solution of S-(+)-chlorpheniramine to confirm its retention time and peak identity.

  • Inject the series of working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Calculate the concentration of each enantiomer in the sample using the regression equation from the calibration curve. The total run time is approximately 15 minutes.[2]

Protocol 2: Chiral Mobile Phase Additive (CMPA) Method

This protocol uses a conventional achiral column and a cyclodextrin (B1172386) derivative as a chiral selector in the mobile phase, offering an economical alternative to CSPs.[4][5]

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, and a UV detector.

  • Octadecylsilyl (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).

  • Reference Standards and sample preparation materials as described in Protocol 1.

2. Chromatographic Conditions

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 5 mM sodium phosphate.

    • Add CM-β-CD to a final concentration of 0.5 mM.

    • Mix this aqueous solution with methanol and triethylamine in the ratio of 73:25:2 (v/v/v).

    • Adjust the final pH to 4.3.[4][5]

  • Flow Rate: 0.24 mL/min (isocratic).[4][5]

  • Detection Wavelength: 224 nm.[4][5]

3. Standard and Sample Preparation

  • Standard and Sample Solutions: Prepare standard and sample solutions as described in Protocol 1, but use the mobile phase as the final diluent.

4. Analysis Procedure

  • Equilibrate the ODS column with the chiral mobile phase. Note that equilibration may take longer than with standard mobile phases due to the additive.

  • Perform injections of standards and samples as outlined in Protocol 1.

  • Quantify the enantiomers based on the peak areas and the calibration curve. This method has been successfully applied to various commercial preparations, including tablets and syrups.[4]

References

Application Note: UV-Spectrophotometric Quantification of (-)-Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

AN-UV-CPM-001

Abstract

This application note details a simple, rapid, and accurate UV-spectrophotometric method for the quantification of (-)-Chlorpheniramine maleate (B1232345) (CPM) in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in 0.1N hydrochloric acid. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.

Introduction

(-)-Chlorpheniramine maleate is a first-generation alkylamine antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of CPM in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and cost-effective analytical technique for this purpose.[4][5] This method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution.

Principle

The quantitative determination of this compound is based on the Beer-Lambert law. The method involves measuring the absorbance of a CPM solution at its wavelength of maximum absorbance (λmax) and relating it to its concentration. The λmax of CPM in 0.1N Hydrochloric Acid (HCl) is consistently observed between 261 nm and 268 nm.[4][5] For this protocol, a λmax of 262 nm is utilized.

Materials and Reagents

  • This compound reference standard: Purity ≥ 99%

  • Hydrochloric Acid (HCl): Analytical grade

  • Purified Water: Deionized or distilled

  • Volumetric flasks: Class A (10 mL, 100 mL)

  • Pipettes: Class A

  • UV-Visible Spectrophotometer: Double beam with 1 cm quartz cuvettes

Experimental Protocol

To prepare a 1000 mL solution of 0.1N HCl, carefully add 8.3 mL of concentrated HCl (approximately 37%) to about 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.

Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[4] Dissolve the standard in a small amount of 0.1N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000 µg/mL.[4]

Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.[1] This yields a working standard solution with a concentration of 100 µg/mL.

Prepare a series of dilutions from the working standard solution (100 µg/mL) in 10 mL volumetric flasks as detailed in the table below.[2][5]

Concentration (µg/mL)Volume of Working Standard (100 µg/mL)Final Volume (mL)
101.0 mL10
202.0 mL10
303.0 mL10
404.0 mL10
505.0 mL10
606.0 mL10

Measure the absorbance of each solution at 262 nm against a 0.1N HCl blank.[5] Plot a graph of absorbance versus concentration and determine the correlation coefficient.

  • Weigh and finely powder 20 tablets to ensure homogeneity.[4]

  • Accurately weigh a portion of the powder equivalent to 100 mg of Chlorpheniramine maleate.[4]

  • Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of 0.1N HCl, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with 0.1N HCl and mix thoroughly.[4]

  • Filter the solution through a Whatman filter paper.[1]

  • Dilute the filtered solution with 0.1N HCl to obtain a theoretical concentration within the linearity range (e.g., 40 µg/mL).

  • Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCl blank.

Data Analysis

The concentration of this compound in the sample solution can be calculated using the regression equation obtained from the calibration curve:

Y = mX + c

Where:

  • Y is the absorbance of the sample

  • m is the slope of the calibration curve

  • X is the concentration of the sample (µg/mL)

  • c is the y-intercept of the calibration curve

The amount of drug in the pharmaceutical formulation can then be calculated.

Method Validation Summary

The described method was validated as per ICH guidelines, and the results are summarized below.

ParameterResult
Wavelength (λmax) 262 nm[5]
Linearity Range 10 - 60 µg/mL[5]
Correlation Coefficient (R²) > 0.999[4]
Accuracy (% Recovery) 98.62 - 99.17%[5]
Precision (% RSD) < 2%[5]
Limit of Detection (LOD) 2.2 µg/mL[4]
Limit of Quantification (LOQ) 6.6 µg/mL[4]

Visualization

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement & Analysis prep_stock Prepare Standard Stock (1000 µg/mL) prep_working Prepare Working Standard (100 µg/mL) prep_stock->prep_working prep_cal Prepare Calibration Standards (10-60 µg/mL) prep_working->prep_cal measure_abs Measure Absorbance prep_cal->measure_abs Standards prep_sample Prepare Sample Solution prep_sample->measure_abs Sample scan_lambda Determine λmax (262 nm) scan_lambda->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal calc_conc Calculate Sample Concentration plot_cal->calc_conc

Caption: Experimental workflow for CPM quantification.

beer_lambert_law cluster_equation Beer-Lambert Law: A = εcl A Absorbance (A) epsilon Molar Absorptivity (ε) c Concentration (c) c->A Directly Proportional l Path Length (l)

Caption: Relationship defined by the Beer-Lambert Law.

Conclusion

The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective for the routine quantification of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose in a quality control environment.[4]

References

Application Notes and Protocols for In Vivo Studies of (-)-Chlorpheniramine Maleate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chlorpheniramine (B1198158) maleate (B1232345) is a first-generation alkylamine antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[2] Its ability to cross the blood-brain barrier can lead to central nervous system effects like drowsiness.[3] Beyond its antihistaminic action, it also exhibits mild anticholinergic and serotonin (B10506) reuptake inhibitory effects.[3][4] Understanding the in vivo pharmacology of (-)-chlorpheniramine maleate is crucial for preclinical evaluation of its efficacy and safety. These application notes provide detailed protocols for conducting in vivo studies in animal models to assess the pharmacokinetics, efficacy, and toxicology of this compound.

Data Presentation

Pharmacokinetic Parameters of Chlorpheniramine in Various Animal Species
SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
HorseOral (d-CPM)0.5 mg/kg65.01.22.1~38[5][6]
HorseIntravenous---~2.7-[6]
SwineOral----2.4 - 22[7]
RabbitIntravenous---2.6-[5]
Rat----(+)-S enantiomer: 50 min(-)-R enantiomer: 18.2 min-[5]
DogIntravenous0.1 mg/kg--1.3 - 2.6-[7]
HumanOral4.0 mg15.0 (in breast milk)2.012 - 3025 - 50[7][8][9]

Note: CPM refers to Chlorpheniramine Maleate.

Acute Toxicity of Chlorpheniramine Maleate
SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral130[10]
MouseOral158[10]
Guinea PigOral118[10]

Experimental Protocols

Pharmacokinetic Studies

This protocol is designed to determine the pharmacokinetic profile of this compound in a selected animal model.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Animal model (e.g., Sprague-Dawley rats, Beagle dogs)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.[11]

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of this compound (e.g., 0.1 mg/kg in dogs) via a suitable vein (e.g., cephalic vein).[7]

    • Oral (PO): Administer the drug by oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.

Efficacy Studies: Ovalbumin-Induced Allergic Rhinitis in Rats

This model is used to evaluate the efficacy of this compound in alleviating symptoms of allergic rhinitis.[1]

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide

  • This compound

  • Vehicle

  • Wistar or Sprague-Dawley rats

Procedure:

  • Sensitization: On days 1 and 8, sensitize rats by intraperitoneal injection of OVA emulsified with aluminum hydroxide.

  • Challenge: Starting on day 21, challenge the rats daily with an intranasal administration of OVA solution to induce allergic rhinitis symptoms.[1]

  • Treatment: Administer this compound or vehicle orally at a specified time before the OVA challenge.[1]

  • Efficacy Evaluation: Monitor and quantify the frequency of sneezing and nasal rubbing for a defined period after the challenge.

Toxicology Studies: Acute Oral Toxicity (LD50 Determination)

This protocol determines the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., Wistar rats, Swiss albino mice)

Procedure:

  • Animal Acclimatization: Acclimate animals as previously described.

  • Dosing: Administer single, escalating doses of this compound to different groups of animals via oral gavage. Include a control group receiving only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.[10] Toxic signs in rats and mice can include excitation, muscle tremor, ataxia, and convulsive seizures, followed by respiratory depression.[10]

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Cardiotoxicity and Hepatotoxicity Assessment in Wistar Rats

This study evaluates the potential adverse effects of repeated exposure to this compound on the heart and liver.[12][13]

Materials:

  • This compound (e.g., 2 mg/kg)[13]

  • Vehicle

  • Male Wistar rats

  • Equipment for blood biochemistry analysis

  • Histopathology supplies

Procedure:

  • Treatment: Administer this compound orally twice a day for 5 consecutive days.[13]

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, ALP).[12][13] Euthanize the animals and collect heart and liver tissues.

  • Biochemical Analysis: Measure the levels of liver enzymes in the serum.

  • Histopathology: Fix the heart and liver tissues in formalin, process, and stain with hematoxylin (B73222) and eosin. Examine the tissues for any pathological changes.[13]

  • Gene Expression Analysis (Optional): Analyze the expression of antioxidant genes (e.g., CAT, GSHPx, GST) in tissue samples using RT-PCR.[12][13]

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates NfKb NF-κB PKC->NfKb activates Cytokines Pro-inflammatory Cytokines NfKb->Cytokines promotes expression Histamine Histamine Histamine->H1R binds & activates CPM (-)-Chlorpheniramine Maleate CPM->H1R binds & blocks (Inverse Agonist) G start Start acclimatization Animal Acclimatization (e.g., Rats, 1 week) start->acclimatization sensitization Sensitization (e.g., Ovalbumin IP injection) acclimatization->sensitization challenge Allergen Challenge (e.g., Intranasal Ovalbumin) sensitization->challenge treatment Treatment Administration (Vehicle or CPM) challenge->treatment evaluation Efficacy Evaluation (Symptom Scoring) treatment->evaluation Pre-challenge analysis Data Analysis evaluation->analysis end End analysis->end

References

Application Note: Non-Destructive Analysis of Chlorpheniramine Maleate Tablets using ATR-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The uniformity of dosage units is a critical quality attribute in pharmaceutical manufacturing, ensuring that each tablet contains the correct amount of the active pharmaceutical ingredient (API). Traditional methods for determining content uniformity, such as High-Performance Liquid Chromatography (HPLC), are often destructive, time-consuming, and generate significant chemical waste.[1][2] Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, coupled with chemometric analysis, offers a rapid, non-destructive alternative for the quantitative analysis of APIs in solid dosage forms.[1][2][3][4][5] This application note details a protocol for the non-destructive analysis of chlorpheniramine (B86927) maleate (B1232345) (CPM) in tablets using ATR-IR spectroscopy and a Partial Least Squares (PLS) regression model.

Principle

ATR-IR spectroscopy is a technique that measures the infrared spectrum of a sample in direct contact with an ATR crystal. The infrared beam penetrates a short distance into the sample, and the resulting spectrum is characteristic of its molecular composition. By building a multivariate calibration model (e.g., PLS) that correlates spectral data with known API concentrations (determined by a reference method like HPLC), the concentration of the API in unknown samples can be rapidly predicted from their ATR-IR spectra. This approach is particularly advantageous for process analytical technology (PAT) and quality control in pharmaceutical manufacturing.[1]

Experimental Protocols

Materials and Equipment
  • ATR-IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Chlorpheniramine Maleate (CPM) Tablets: A calibration set of tablets with varying, known concentrations of CPM, and a validation set of tablets for model testing.

  • Reference Method: A validated HPLC method for the accurate determination of CPM concentration in the calibration and validation sets.[1]

  • Chemometrics Software: Software capable of performing PLS regression analysis.

ATR-IR Data Acquisition
  • Instrument Setup:

    • Allow the FT-IR spectrometer to warm up according to the manufacturer's instructions to ensure instrument stability.

    • Set the data acquisition parameters. A typical setting would be:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 scans (to ensure a good signal-to-noise ratio)

  • Background Collection:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Place a single tablet directly onto the ATR crystal, ensuring good contact between the tablet surface and the crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure reproducibility.

    • Collect the ATR-IR spectrum of the tablet.

    • Clean the ATR crystal between each sample measurement.

    • For each tablet, it is advisable to collect spectra from multiple positions on the tablet surface and average them to account for any surface heterogeneity.

Chemometric Model Development (PLS Regression)
  • Data Preprocessing:

    • The collected ATR-IR spectra may exhibit baseline shifts and noise.[1] To improve the performance of the PLS model, appropriate data preprocessing is crucial.

    • For CPM tablet analysis, a combination of area normalization and Standard Normal Variate (SNV) has been shown to be effective.[1][2][3][4][5]

    • Select the relevant spectral regions for model building. For CPM, the intervals of 2500–4000 cm⁻¹ and 500–1700 cm⁻¹ have been identified as optimal.[1][2]

  • Model Calibration:

    • Use the preprocessed spectra of the calibration set and the corresponding reference CPM concentrations (from HPLC) to build the PLS model.

    • Determine the optimal number of latent variables (factors) for the model to avoid overfitting. This is typically done through cross-validation, selecting the number of factors that minimizes the Root Mean Square Error of Cross-Validation (RMSECV).

  • Model Validation:

    • Evaluate the predictive performance of the calibrated PLS model using an independent validation set of tablets.

    • The key performance metrics are the coefficient of determination (R²) between the predicted and reference values, and the Root Mean Square Error of Prediction (RMSEP).[3][4][5]

Quantitative Data Summary

The following tables summarize the performance of an optimized PLS model for the quantitative determination of Chlorpheniramine Maleate in tablets.[1][3][4][5]

Table 1: PLS Model Parameters for CPM Tablet Analysis

ParameterValue
Spectral Pretreatment Area Normalization, Standard Normal Variate (SNV)
Spectral Intervals 500–1700 cm⁻¹ and 2500–4000 cm⁻¹
Number of Latent Variables 8

Data sourced from Phechkrajang et al., 2022.[1][3][4][5]

Table 2: Performance of the Optimized PLS Model for CPM Tablets

MetricCalibrationCross-ValidationPrediction (Test Set)
Coefficient of Determination (R²) 0.97160.96020.9632
Root Mean Square Error (RMSE) --1.7786 (RMSEP)

Data sourced from Phechkrajang et al., 2022.[1][3][4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Acquisition cluster_data_analysis Data Analysis cluster_output Output start Start: CPM Tablets place_tablet Place Tablet on ATR Crystal start->place_tablet acquire_spectrum Acquire ATR-IR Spectrum place_tablet->acquire_spectrum preprocess Spectral Preprocessing (Normalization, SNV) acquire_spectrum->preprocess pls_model Apply Calibrated PLS Model preprocess->pls_model predict_conc Predict CPM Concentration pls_model->predict_conc report Report CPM Content predict_conc->report finish End report->finish

Caption: Experimental workflow for ATR-IR analysis of CPM tablets.

pls_model_development cluster_calibration Calibration Phase cluster_validation Validation Phase cal_spectra ATR-IR Spectra of Calibration Set preprocess_cal Spectral Preprocessing cal_spectra->preprocess_cal ref_hplc Reference HPLC Data build_pls Build PLS Model with Cross-Validation ref_hplc->build_pls preprocess_cal->build_pls apply_model Apply PLS Model build_pls->apply_model val_spectra ATR-IR Spectra of Validation Set preprocess_val Spectral Preprocessing val_spectra->preprocess_val preprocess_val->apply_model compare Compare Predicted vs. Reference Values apply_model->compare performance Evaluate Model Performance (R², RMSEP) compare->performance

Caption: Logical workflow for PLS model development and validation.

Conclusion

This application note demonstrates that ATR-IR spectroscopy combined with a PLS chemometric model is a suitable method for the non-destructive quantitative analysis of chlorpheniramine maleate in tablets. The method is rapid, requires no sample preparation, and eliminates the use of chemical solvents, making it an environmentally friendly and efficient alternative to traditional chromatographic techniques.[2] The strong correlation between the ATR-IR predicted values and the HPLC reference values confirms the accuracy and reliability of this approach for quality control and process monitoring in the pharmaceutical industry.

References

Application Notes and Protocols for Chlorpheniramine Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, hay fever, and the common cold. Accurate and reliable quantification of chlorpheniramine in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of chlorpheniramine in various biological matrices, including plasma, serum, urine, and saliva, prior to chromatographic analysis. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a comparative overview to aid in method selection and development.

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. The most common methods for chlorpheniramine analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and is suited for different analytical requirements and laboratory workflows.

Solid-Phase Extraction (SPE) is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. It is known for providing clean extracts and high recovery rates.[1]

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a well-established and effective method for a wide range of analytes.

Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples, such as plasma and serum, by adding a miscible organic solvent.[2] While simple, it may be less effective at removing other matrix components.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of various sample preparation methods for chlorpheniramine analysis in different biological fluids.

Table 1: Chlorpheniramine Sample Preparation in Plasma

MethodRecovery (%)Matrix EffectLOD (ng/mL)LOQ (ng/mL)Reference
Magnetic Dispersive SPE87.9 - 96.4Not significant0.42.0[4][5]
Liquid-Liquid Extraction~77Not specifiedNot specified0.2[6]
Liquid-Liquid ExtractionNot specifiedNot specifiedNot specified0.05[7]

Table 2: Chlorpheniramine Sample Preparation in Serum

MethodRecovery (%)Matrix EffectLOD (ng/mL)LOQ (ng/mL)Reference
Protein Precipitation>90 (General)Potential for ion suppressionNot specifiedNot specified[2][8]

Table 3: Chlorpheniramine Sample Preparation in Urine

MethodRecovery (%)Matrix EffectLOD (ng/mL)LOQ (ng/mL)Reference
Dispersive Liquid-Liquid Microextraction98.5 - 107.4Not significant16.555[3]
Liquid-Liquid ExtractionNot specifiedNot specified2.0Not specified[9]

Table 4: Chlorpheniramine Sample Preparation in Saliva

MethodRecovery (%)Matrix EffectLOD (ng/mL)LOQ (ng/mL)Reference
Liquid-Liquid ExtractionNot specifiedNot specified2.0Not specified[9]

Experimental Protocols and Workflows

This section provides detailed step-by-step protocols for the sample preparation of chlorpheniramine from various biological fluids. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Magnetic Dispersive Solid-Phase Extraction (MDSPE) of Chlorpheniramine from Human Plasma

This protocol describes a magnetic dispersive solid-phase extraction method using a graphene oxide/Fe3O4@polythionine nanocomposite sorbent for the extraction of chlorpheniramine from human plasma prior to HPLC analysis.[4][5]

Materials:

  • Human plasma sample

  • Graphene oxide/Fe3O4@polythionine (GO/Fe3O4@PTh) nanocomposite sorbent

  • Phosphoric acid

  • Acetonitrile (B52724) (ACN)

  • Methanol

  • Distilled water

  • Ultrasonic bath

  • Powerful magnet

  • Centrifuge

Protocol:

  • Sample Pre-treatment: To 5.0 mL of the human plasma sample in a glass tube, adjust the pH to 4.0 using phosphoric acid.[10]

  • Sorbent Addition: Add 30 mg of the magnetic GO/Fe3O4@PTh sorbent to the pH-adjusted plasma sample.[10]

  • Extraction: Place the glass tube in an ultrasonic bath and sonicate for 4 minutes to disperse the sorbent throughout the sample.[10]

  • Magnetic Separation: Separate the magnetic sorbent from the sample solution by placing a powerful magnet against the side of the glass tube. Discard the supernatant.

  • Analyte Desorption: Add 100.0 µL of acetonitrile to the sorbent to desorb the chlorpheniramine. Shake the mixture for 3 minutes.[10]

  • Final Sample Preparation: Collect the supernatant (acetonitrile containing the analyte) for injection into the HPLC system.

MDSPE_Workflow plasma Human Plasma (5.0 mL) ph_adjust pH Adjustment (pH 4.0) plasma->ph_adjust add_sorbent Add Sorbent (30 mg GO/Fe3O4@PTh) ph_adjust->add_sorbent ultrasonicate Ultrasonication (4 min) add_sorbent->ultrasonicate mag_separation Magnetic Separation ultrasonicate->mag_separation discard_supernatant Discard Supernatant mag_separation->discard_supernatant desorption Analyte Desorption (100 µL ACN, 3 min) mag_separation->desorption Collect Sorbent hplc_analysis HPLC Analysis desorption->hplc_analysis

MDSPE workflow for chlorpheniramine in plasma.

Liquid-Liquid Extraction (LLE) of Chlorpheniramine from Human Plasma

This protocol details a liquid-liquid extraction procedure for the quantification of chlorpheniramine in human plasma using HPLC-ESI-MS/MS.[7]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Brompheniramine)

  • Diethyl ether

  • Dichloromethane (B109758)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with HPLC mobile phase)

Protocol:

  • Sample Aliquoting: Pipette a known volume of human plasma into a clean tube.

  • Internal Standard Addition: Add a specified amount of the internal standard solution to the plasma sample.

  • Extraction Solvent Addition: Add a mixture of diethyl ether and dichloromethane (80:20, v/v) to the plasma sample.[7]

  • Extraction: Vortex the mixture for a set period to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of a suitable solvent for HPLC-MS/MS analysis.

LLE_Plasma_Workflow plasma Human Plasma add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (Diethyl ether:DCM) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

LLE workflow for chlorpheniramine in plasma.

Protein Precipitation (PPT) of Chlorpheniramine from Human Serum

This protocol provides a general method for protein precipitation from serum samples, a common and rapid sample cleanup technique.[2][8]

Materials:

  • Human serum sample

  • Acetonitrile (ACN), chilled

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Syringe filters (0.2 or 0.45 µm)

Protocol:

  • Sample Aliquoting: Place a known volume of serum into a microcentrifuge tube.

  • Precipitating Agent Addition: Add 3 volumes of chilled acetonitrile to the serum sample (e.g., 600 µL ACN to 200 µL serum).

  • Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the chlorpheniramine.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.

PPT_Workflow serum Human Serum add_acn Add Acetonitrile (3 volumes) serum->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (Optional) collect_supernatant->filter analysis Analytical Instrument filter->analysis

PPT workflow for chlorpheniramine in serum.

Dispersive Liquid-Liquid Microextraction (DLLME) of Chlorpheniramine from Human Urine

This protocol outlines a dispersive liquid-liquid microextraction method for the determination of chlorpheniramine in human urine samples followed by HPLC analysis.[3]

Materials:

  • Human urine sample

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Acetonitrile (disperser solvent)

  • Carbon tetrachloride (extraction solvent)

  • Centrifuge

  • HPLC system

Protocol:

  • Sample Pre-treatment: Take 10 mL of the urine sample and basify it using sodium hydroxide to a pH of 10. Centrifuge for 10 minutes at 4000 rpm to sediment any co-precipitated matrix components. Use 5 mL of the supernatant for the next step.

  • Solvent Injection: In a 10 mL test tube, rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) containing 30 µL of carbon tetrachloride (extraction solvent) into the 5 mL of pre-treated urine sample. A cloudy solution will form.

  • Extraction and Phase Separation: Centrifuge the cloudy solution for 10 minutes at 4000 rpm. The fine droplets of the extraction solvent will sediment at the bottom of the conical test tube.

  • Sample Collection: Remove the aqueous supernatant. Dissolve the sedimented phase in a suitable solvent for HPLC analysis.

DLLME_Workflow urine Human Urine (10 mL) ph_adjust Basify to pH 10 urine->ph_adjust centrifuge1 Centrifuge (4000 rpm, 10 min) ph_adjust->centrifuge1 supernatant Collect Supernatant (5 mL) centrifuge1->supernatant add_solvents Inject Solvents (ACN + CCl4) supernatant->add_solvents centrifuge2 Centrifuge (4000 rpm, 10 min) add_solvents->centrifuge2 collect_sediment Collect Sediment centrifuge2->collect_sediment dissolve Dissolve in Solvent collect_sediment->dissolve hplc_analysis HPLC Analysis dissolve->hplc_analysis

DLLME workflow for chlorpheniramine in urine.

Conclusion

The selection of an appropriate sample preparation method is paramount for the successful bioanalysis of chlorpheniramine. This document has provided a comparative overview and detailed protocols for SPE, LLE, and PPT. The choice of method will depend on factors such as the required sensitivity, sample throughput, available equipment, and the complexity of the biological matrix. For high-throughput screening, protein precipitation offers a rapid solution, while for methods requiring lower detection limits and cleaner extracts, solid-phase extraction or liquid-liquid extraction are more suitable. The provided quantitative data and workflows serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for chlorpheniramine.

References

Application Notes and Protocols for the Chiral Separation of Chlorpheniramine Using Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a widely used antihistamine, exists as a racemic mixture of two enantiomers, with the S-(+)-enantiomer (dexchlorpheniramine) exhibiting significantly higher therapeutic activity. The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1] Consequently, the enantioselective analysis of chlorpheniramine is critical for quality control, pharmacokinetic studies, and the development of enantiomerically pure formulations. This document provides detailed application notes and protocols for the chiral separation of chlorpheniramine enantiomers using cyclodextrins as chiral selectors in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Introduction to Chiral Separation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure enables them to form inclusion complexes with a variety of guest molecules, including the enantiomers of chlorpheniramine.[2] The chiral environment of the cyclodextrin (B1172386) cavity allows for differential interactions with the two enantiomers, leading to the formation of transient diastereomeric complexes with different stability constants. This difference in interaction forms the basis for their separation in chromatographic and electrophoretic techniques.[2]

Modified cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfated-β-cyclodextrin, offer enhanced chiral recognition capabilities due to the addition of functional groups that can participate in electrostatic interactions, further improving separation efficiency.[3][4]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the chiral separation of pharmaceuticals. For chlorpheniramine, cyclodextrins can be employed either as a chiral mobile phase additive (CMPA) or immobilized on a solid support as a chiral stationary phase (CSP).

Chiral Mobile Phase Additive (CMPA) Method

This approach utilizes a standard achiral column (e.g., C18) and incorporates a cyclodextrin derivative into the mobile phase to achieve chiral resolution.

Experimental Protocol: HPLC-CMPA

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (ODS) C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 5 mM aqueous sodium phosphate (B84403) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v), with the pH adjusted to 4.3.[3][5]

    • Flow Rate: 0.24 mL/min.[3][5]

    • Column Temperature: Ambient.

    • Detection: UV at 224 nm.[3][5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the chlorpheniramine maleate (B1232345) sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Stationary Phase (CSP) Method

In this method, a column with a cyclodextrin derivative covalently bonded to the stationary phase is used for the chiral separation.

Experimental Protocol: HPLC-CSP

  • Instrumentation:

    • HPLC system as described in section 2.1.

  • Chromatographic Conditions:

    • Column: β-cyclodextrin chiral stationary phase (e.g., CYCLOBOND I 2000).[6]

    • Mobile Phase: A mixture of 0.25% diethylamine (B46881) acetate (B1210297) (pH 4.4), methanol, and acetonitrile (B52724) (85:7.5:7.5, v/v/v).[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: Ambient.

    • Detection: UV at 258 nm or Mass Spectrometry (MS).[6][7]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare the sample as described in section 2.1, using the mobile phase as the diluent.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption. Cyclodextrins are added to the background electrolyte (BGE) to act as chiral selectors.

Experimental Protocol: CE

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, typically 50-75 cm total length, 50 µm internal diameter.

    • Background Electrolyte (BGE): 75 mM phosphate buffer (pH 3.5) containing 10 mM β-cyclodextrin and 4 mg/mL anionic carboxymethyl β-cyclodextrin polymer.[3] Alternatively, a simpler BGE of phosphate buffer with varying concentrations of a single cyclodextrin derivative (e.g., sulfated-β-cyclodextrin) can be used.[4]

    • Separation Voltage: 15-25 kV.

    • Capillary Temperature: 25°C.

    • Detection: UV at 214 nm.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Sample Preparation:

    • Dissolve the chlorpheniramine maleate sample in the background electrolyte or water to a concentration of 50-100 µg/mL.

    • Filter the sample if necessary.

Data Presentation

The following tables summarize quantitative data from various studies on the chiral separation of chlorpheniramine using cyclodextrins.

Table 1: HPLC Chiral Separation Data for Chlorpheniramine

MethodCyclodextrin UsedMobile Phase/Stationary PhaseResolution (Rs)Enantioselectivity (α)Reference
HPLC-CMPA0.5 mM Carboxymethyl-β-cyclodextrinODS C18 column; 5 mM sodium phosphate, methanol, triethylamine (73:25:2, v/v/v), pH 4.3Not explicitly stated, but enantiomers were "well separated"Not explicitly stated[3][5]
HPLC-CSPβ-cyclodextrin (CYCLOBOND I 2000)0.25% diethylamine acetate (pH 4.4), methanol, acetonitrile (85:7.5:7.5, v/v/v)1.171.12[6]
HPLC-CSPAmylose tris(3,5-dimethyl phenylcarbamate)n-Hexane, isopropanol, diethylamine (97.5:2.5:0.025, v/v/v)3.801.24[7]

Table 2: CE Chiral Separation Data for Chlorpheniramine

Cyclodextrin UsedBackground Electrolyte (BGE)Resolution (Rs)CommentsReference
18 mg/mL β-cyclodextrinPhosphate BufferBaseline separation-[8]
1 mg/mL Carboxymethyl-β-cyclodextrinPhosphate BufferAdequate enantioseparation-[8]
~7 mM Sulfated-β-cyclodextrinBuffer pH and composition variedSuccessful resolutionNegatively charged CDs showed better resolution for cationic drugs[4][9]
10 mM β-cyclodextrin and 4 mg/mL CM-β-CD polymer75 mM Phosphate buffer, pH 3.5Not explicitly stated, but successful separation reportedDual cyclodextrin system[3]

Experimental Workflow and Diagrams

The general workflow for the chiral separation of chlorpheniramine using cyclodextrins is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing prep1 Weigh Chlorpheniramine Sample prep2 Dissolve in Appropriate Solvent (Mobile Phase or BGE) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 analysis1 Inject Sample into HPLC/CE System prep3->analysis1 analysis2 Separation of Enantiomers (Interaction with Cyclodextrin) analysis1->analysis2 analysis3 Detection (UV or MS) analysis2->analysis3 data1 Chromatogram/Electropherogram Generation analysis3->data1 data2 Peak Integration and Identification data1->data2 data3 Calculation of Resolution (Rs) and Enantioselectivity (α) data2->data3

Caption: General workflow for the chiral separation of chlorpheniramine.

The principle of chiral separation using cyclodextrins is based on the formation of inclusion complexes.

G cluster_complex Inclusion Complex Formation cluster_separation Separation CD Cyclodextrin complex1 Diastereomeric Complex 1 CD->complex1 complex2 Diastereomeric Complex 2 CD->complex2 R_enantiomer R-Enantiomer R_enantiomer->complex1 S_enantiomer S-Enantiomer S_enantiomer->complex2 sep Different Migration/ Retention Times complex1->sep Different Stability complex2->sep Different Stability

Caption: Principle of chiral separation via diastereomeric complex formation.

Conclusion

The use of cyclodextrins as chiral selectors provides effective and reliable methods for the separation of chlorpheniramine enantiomers. Both HPLC and CE techniques offer viable protocols, and the choice of method may depend on the specific application, available instrumentation, and desired sensitivity. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the development and validation of enantioselective assays for chlorpheniramine.

References

Application of Chemometrics in the Analysis of Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine (B86927) maleate (B1232345) is a first-generation antihistamine widely used in the treatment of allergic conditions. The accurate and efficient quantification of chlorpheniramine maleate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Traditional analytical methods, such as high-performance liquid chromatography (HPLC), while reliable, can be time-consuming and require significant solvent usage. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful alternative for the rapid and non-destructive analysis of active pharmaceutical ingredients (APIs) like chlorpheniramine maleate.

This application note details the use of chemometric models, particularly Partial Least Squares (PLS) regression, coupled with spectroscopic techniques such as UV-Visible (UV-Vis), Near-Infrared (NIR), and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for the quantitative analysis of chlorpheniramine maleate in pharmaceutical tablets and granules. These methods provide a fast, environmentally friendly, and cost-effective approach for quality control in the pharmaceutical industry.

Key Applications

  • Rapid Quantification: Chemometric methods enable the rapid determination of chlorpheniramine maleate content in tablets and granules without the need for extensive sample preparation.

  • Non-Destructive Analysis: Spectroscopic techniques combined with chemometrics allow for the analysis of samples without altering their physical or chemical properties.

  • Process Analytical Technology (PAT): These methods are well-suited for in-line or at-line monitoring of manufacturing processes, ensuring consistent product quality.

  • Content Uniformity Testing: The non-destructive nature of these techniques is particularly advantageous for the analysis of a large number of individual dosage units as required for content uniformity testing.

Data Presentation

The following tables summarize the quantitative data from various studies applying chemometric methods to the analysis of chlorpheniramine maleate.

Table 1: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Tablets using ATR-IR Spectroscopy [1][2][3]

Chemometric ModelPretreatmentLatent FactorsR² (Calibration)R² (Cross-Validation)R² (Prediction)RMSEP
PLSRArea-normalized, SNV80.97160.96020.96321.7786

R²: Coefficient of Determination; RMSEP: Root Mean Square Error of Prediction; SNV: Standard Normal Variate

Table 2: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Granules using ATR-IR Spectroscopy [1][2][3]

Chemometric ModelPretreatmentLatent FactorsR² (Calibration)R² (Cross-Validation)
PLSRSNV, First Derivative20.95770.9450

R²: Coefficient of Determination; SNV: Standard Normal Variate

Table 3: Chemometric Model Performance for Chlorpheniramine Maleate Quantification using NIR Chemical Imaging [4][5]

Chemometric ModelR² (Validation)RMSEC (%)RMSECV (%)RMSEP (%)
PLS0.9810.3840.4830.631

R²: Coefficient of Determination; RMSEC: Root Mean Square Error of Calibration; RMSECV: Root Mean Square Error of Cross-Validation; RMSEP: Root Mean Square Error of Prediction

Table 4: Chemometric Model Performance for Quantification of Chlorpheniramine Maleate Enantiomers using UV Spectroscopy [6]

Chemometric ModelRMSE (Calibration) (% (S)-CLOR)RMSE (Prediction) (% (S)-CLOR)
PLS3.632.83

RMSE: Root Mean Square Error; (S)-CLOR: (S)-Chlorpheniramine

Table 5: Validation Parameters of a UV-Spectrophotometric Method for Chlorpheniramine Maleate [7]

ParameterResult
Linearity Range20-60 µg/mL
Correlation Coefficient (R²)0.9998
% Recovery>99%
Limit of Detection (LOD)2.2 µg/mL
Limit of Quantification (LOQ)6.6 µg/mL

Experimental Protocols

Protocol 1: Quantitative Analysis of Chlorpheniramine Maleate in Tablets using ATR-IR Spectroscopy with PLSR

1. Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • No sample preparation is required for the tablets.

3. Spectral Acquisition:

  • Place a single tablet directly on the ATR crystal.

  • Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 64 scans) to ensure a good signal-to-noise ratio.

  • Collect spectra for a set of calibration samples with known concentrations of chlorpheniramine maleate.

4. Chemometric Analysis:

  • Data Pretreatment: Apply data pretreatment methods to the acquired spectra. A common approach includes Standard Normal Variate (SNV) transformation followed by area normalization.[1][2][3]

  • Model Development: Develop a Partial Least Squares Regression (PLSR) model using the pretreated spectral data and the known concentrations of the calibration samples.

  • Model Validation: Validate the PLSR model using an independent set of validation samples or through cross-validation. Evaluate the model's performance based on the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP).

Protocol 2: Quantitative Analysis of Chlorpheniramine Maleate using UV-Vis Spectroscopy with PLS

1. Instrumentation:

  • UV-Visible spectrophotometer.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve chlorpheniramine maleate reference standard in a suitable solvent (e.g., 0.1N HCl) to obtain a stock solution of known concentration.[7][8]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

  • Sample Solution: Crush a representative number of tablets and dissolve a portion of the powder, equivalent to a specific amount of chlorpheniramine maleate, in the same solvent as the standards. Filter the solution to remove insoluble excipients.[9]

3. Spectral Acquisition:

  • Record the UV absorption spectra of the blank (solvent), calibration standards, and sample solutions over a defined wavelength range (e.g., 200-400 nm).

4. Chemometric Analysis:

  • Data Pretreatment: If necessary, apply data pretreatment techniques such as mean centering to the spectral data.

  • Model Development: Construct a Partial Least Squares (PLS) model using the spectral data of the calibration standards and their corresponding concentrations.

  • Prediction: Use the developed PLS model to predict the concentration of chlorpheniramine maleate in the sample solutions.

Protocol 3: Reference HPLC Method for Chlorpheniramine Maleate Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5µm).

2. Mobile Phase:

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Detection wavelength: 215 nm.

  • Injection volume: 20 µL.

  • Column temperature: Ambient.

4. Sample and Standard Preparation:

  • Prepare standard and sample solutions in the mobile phase or a compatible solvent. Ensure the concentrations fall within the linear range of the method.

5. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions and quantify the chlorpheniramine maleate content based on the peak area and the calibration curve.

  • The retention time for chlorpheniramine maleate is approximately 3.1 minutes under these conditions.

Mandatory Visualizations

ATR-IR based chemometric analysis workflow.

UV-Vis based chemometric analysis workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine (B1213489) H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response Ca_ER->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Agonist CPM Chlorpheniramine Maleate CPM->H1R Antagonist

Chlorpheniramine Maleate mechanism of action.

References

Troubleshooting & Optimization

Minimizing sedation effects of dexchlorpheniramine in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexchlorpheniramine (B1670334), focusing on minimizing its sedative effects in research models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving dexchlorpheniramine.

Issue 1: Excessive Sedation in Animal Models

  • Question: My animal models are showing excessive sedation after dexchlorpheniramine administration, confounding the results of my primary experiment. What steps can I take to mitigate this?

  • Answer: Excessive sedation is a known side effect of first-generation antihistamines like dexchlorpheniramine due to their action on central histamine (B1213489) H1 receptors.[1][2] Here are several strategies to address this issue:

    • Dose Optimization: The most direct approach is to determine the lowest effective dose of dexchlorpheniramine that achieves the desired therapeutic effect with minimal sedation. A thorough dose-response study is crucial.[2]

    • Induction of Tolerance: Repeated administration of dexchlorpheniramine can lead to the development of tolerance to its sedative effects.[2] A detailed protocol for inducing tolerance is provided in the "Experimental Protocols" section.

    • Co-administration with a Stimulant: In some cases, co-administration with a mild central nervous system (CNS) stimulant can counteract sedation. However, this introduces an additional variable and requires careful validation to ensure it does not interfere with the primary experimental outcomes.

    • Consider Alternative Antihistamines: If sedation remains a significant issue, consider using a second-generation antihistamine with lower CNS penetration as a control or alternative.[2]

Issue 2: Differentiating Sedation from Other Neurological Effects

  • Question: How can I be sure that the observed behavioral changes in my animal models are due to sedation and not other neurological side effects of dexchlorpheniramine?

  • Answer: Dexchlorpheniramine can also have anticholinergic effects, which can manifest as various behavioral changes.[2] To differentiate sedation from other effects, a battery of behavioral tests is recommended:

    • Locomotor Activity: A significant decrease in spontaneous movement in an open field test is a strong indicator of sedation.

    • Motor Coordination: The rotarod test can assess motor coordination. Impairment on this test can be indicative of sedation or other motor deficits.

    • Cognitive Function: Tests such as the Morris water maze or passive avoidance test can assess learning and memory. Deficits in these tests in the absence of significant motor impairment may suggest cognitive side effects independent of simple sedation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dexchlorpheniramine-induced sedation?

A1: Dexchlorpheniramine is a first-generation antihistamine that readily crosses the blood-brain barrier.[3][4] Its primary mechanism of sedation involves the blockade of histamine H1 receptors in the central nervous system.[2] Histamine in the brain acts as a neurotransmitter that promotes wakefulness, so by blocking its action, dexchlorpheniramine induces drowsiness and sedation.[1]

Q2: Are there significant differences in the sedative effects of first and second-generation antihistamines?

A2: Yes, there are significant differences. Second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have a lower propensity to cross the blood-brain barrier.[4][5] This results in a much lower incidence of sedation compared to first-generation agents like dexchlorpheniramine.[3][6]

Q3: How long does it typically take for tolerance to the sedative effects of dexchlorpheniramine to develop?

A3: The development of tolerance can vary depending on the animal model, dose, and frequency of administration. However, studies with other first-generation antihistamines suggest that tolerance to sedative effects can begin to develop within a few days of repeated administration.[1] A typical tolerance induction protocol may involve daily administration for 4-7 consecutive days.[2]

Q4: What are some less sedating alternative antihistamines I can use in my research?

A4: Several second-generation antihistamines are known for their reduced sedative potential. These include:

  • Fexofenadine

  • Loratadine

  • Desloratadine

  • Cetirizine (though it may have a slightly higher sedative potential than other second-generation options)[3][4]

The choice of alternative will depend on the specific requirements of your research model and experimental design.

Data Presentation

Table 1: Comparative Sedative Effects of Antihistamines in Rodents

AntihistamineGenerationAnimal ModelDose Range (mg/kg)Observed Sedative EffectsReference
DexchlorpheniramineFirstRat4 - 40Increased non-REM sleep at lower doses; wakefulness at higher doses[1]
DiphenhydramineFirstRat4 - 40Increased non-REM sleep at lower doses; wakefulness at higher doses[1]
KetotifenSecondRat1 - 40Dose-dependent increase in non-REM sleep[1]
FexofenadineSecondHumanN/ASignificantly lower frequency of sedative effects compared to first-generation[6]

Experimental Protocols

Protocol 1: Dose-Response Assessment of Dexchlorpheniramine-Induced Sedation using Open Field Test

  • Objective: To determine the dose-dependent effects of dexchlorpheniramine on locomotor activity in mice.

  • Materials:

    • Dexchlorpheniramine maleate

    • Vehicle (e.g., saline)

    • Male C57BL/6 mice (8-10 weeks old)

    • Open field apparatus (e.g., 40x40x40 cm arena)

    • Video tracking software

  • Methodology:

    • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle mice daily for 2-3 days prior to testing to reduce stress.

    • Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group): Vehicle control, Dexchlorpheniramine (e.g., 1, 5, 10, 20 mg/kg).

    • Drug Administration: Administer dexchlorpheniramine or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

    • Open Field Test:

      • Place each mouse individually into the center of the open field arena.

      • Record the mouse's activity for a 10-minute session using a video camera mounted above the arena.

    • Data Analysis: Use video tracking software to analyze the following parameters:

      • Total distance traveled

      • Time spent in the center zone vs. peripheral zone

      • Frequency of rearing

    • Statistical Analysis: Compare the different dose groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to identify the dose at which a significant reduction in locomotor activity occurs.

Protocol 2: Induction of Tolerance to Dexchlorpheniramine's Sedative Effects

  • Objective: To induce tolerance to the sedative effects of dexchlorpheniramine through repeated administration.

  • Materials:

    • Dexchlorpheniramine maleate

    • Vehicle (e.g., saline)

    • Male Sprague-Dawley rats (250-300 g)

    • Locomotor activity chambers

  • Methodology:

    • Baseline Assessment: On Day 0, measure the baseline locomotor activity of all rats for a 30-minute session.

    • Group Allocation: Randomly assign rats to two groups (n=8-10 per group): Vehicle and Dexchlorpheniramine.

    • Repeated Administration: From Day 1 to Day 7, administer a fixed dose of dexchlorpheniramine (a dose known to cause sedation from Protocol 1) or vehicle once daily.

    • Daily Sedation Assessment: On Day 1, Day 4, and Day 7, measure locomotor activity for 30 minutes, starting 30 minutes after drug/vehicle administration.

    • Data Analysis: Compare the locomotor activity of the dexchlorpheniramine group on Day 1 versus Day 4 and Day 7. A significant increase in locomotor activity over time in the dexchlorpheniramine-treated group compared to its Day 1 performance indicates the development of tolerance.

Mandatory Visualizations

Dexchlorpheniramine_Sedation_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Dex_blood Dexchlorpheniramine Dex_cns Dexchlorpheniramine Dex_blood->Dex_cns Crosses BBB BBB H1_receptor Histamine H1 Receptor Dex_cns->H1_receptor Blocks Wakefulness Wakefulness Promotion H1_receptor->Wakefulness Activates Sedation Sedation H1_receptor->Sedation Inhibition leads to Histamine Histamine Histamine->H1_receptor Binds to

Caption: Signaling pathway of dexchlorpheniramine-induced sedation.

Experimental_Workflow_Tolerance cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Group_Allocation Group Allocation (Vehicle, Dex) Acclimation->Group_Allocation Day0 Day 0: Baseline Locomotor Activity Group_Allocation->Day0 Day1_7 Day 1-7: Daily Administration (Dex or Vehicle) Day0->Day1_7 Day1_Assess Day 1: Locomotor Assessment Day1_7->Day1_Assess Day4_Assess Day 4: Locomotor Assessment Day1_7->Day4_Assess Day7_Assess Day 7: Locomotor Assessment Day1_7->Day7_Assess Data_Comparison Compare Locomotor Activity (Day 1 vs 4 vs 7) Day1_Assess->Data_Comparison Day4_Assess->Data_Comparison Day7_Assess->Data_Comparison Tolerance_Conclusion Conclusion on Tolerance Development Data_Comparison->Tolerance_Conclusion

Caption: Experimental workflow for tolerance induction.

References

Technical Support Center: Optimizing HPLC Separation of Chlorpheniramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of chlorpheniramine (B86927) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating chlorpheniramine enantiomers?

A1: The most common and effective CSPs for chlorpheniramine enantiomeric separation are polysaccharide-based and cyclodextrin-based columns. Specifically, amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and beta-cyclodextrin-based columns (e.g., CYCLOBOND I 2000) have been successfully used.[1][2]

Q2: Can I separate chlorpheniramine enantiomers on a standard C18 column?

A2: Yes, it is possible to separate chlorpheniramine enantiomers on a conventional ODS (C18) column by using a chiral mobile phase additive.[3][4] Carboxymethyl-beta-cyclodextrin is a common additive that acts as a chiral selector in the mobile phase.[3][4]

Q3: What is the role of additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) in the mobile phase?

A3: Additives like DEA and TEA are basic modifiers often used in the mobile phase when separating basic compounds like chlorpheniramine. They help to improve peak shape and reduce tailing by competing with the analyte for active silanol (B1196071) sites on the silica-based stationary phase.

Q4: What is a typical mobile phase composition for separating chlorpheniramine isomers on a Chiralpak AD-H column?

A4: A common mobile phase for a Chiralpak AD-H column is a mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA). A typical ratio is n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v).[2]

Q5: What detection wavelength is suitable for the analysis of chlorpheniramine?

A5: Chlorpheniramine can be detected by UV at wavelengths ranging from 215 nm to 258 nm.[2][5] The choice of wavelength may depend on the mobile phase composition and the desired sensitivity.

Experimental Protocols

Below are detailed methodologies for two common approaches to separating chlorpheniramine isomers.

Method 1: Chiral Stationary Phase HPLC

This method utilizes an amylose-based chiral stationary phase to achieve enantioseparation.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 258 nm

  • Temperature: 25°C

  • Internal Standard (IS): Diphenhydramine

  • Sample Preparation:

    • Prepare a stock solution of racemic chlorpheniramine maleate.

    • For formulations, a liquid-liquid extraction may be necessary to remove interfering substances. A mixture of n-hexane and dichloromethane (B109758) (2:1) can be used for extraction.[2]

    • Reconstitute the dried extract in the mobile phase before injection.

Method 2: Chiral Mobile Phase Additive with a Standard C18 Column

This method employs a standard C18 column with a chiral additive in the mobile phase.

  • Column: Octadecyl silane (B1218182) (ODS/C18)

  • Mobile Phase: A mixture of aqueous sodium phosphate (B84403) (5 mM) containing 0.5 mM carboxymethyl-beta-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v), with the pH adjusted to 4.3.[3]

  • Flow Rate: 0.24 mL/min

  • Detection: UV at 224 nm

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

Data Presentation

Table 1: HPLC Methods for Chlorpheniramine Isomer Separation

ParameterMethod 1: Chiral Stationary Phase[2]Method 2: Chiral Mobile Phase Additive[3]
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)ODS (C18)
Mobile Phase n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v)5 mM Sodium Phosphate, 0.5 mM Carboxymethyl-β-cyclodextrin, Methanol, TEA (73:25:2, v/v/v), pH 4.3
Flow Rate 1.2 mL/min0.24 mL/min
Detection 258 nm224 nm
Retention Time (S-isomer) 9.63 minNot specified
Retention Time (R-isomer) 11.36 minNot specified
Resolution (Rs) 3.80Not specified

Troubleshooting Guides

Issue 1: Poor Resolution or No Separation of Enantiomers

Probable CauseRecommended Solution
Incorrect mobile phase composition Carefully prepare the mobile phase according to the validated method. Small variations in the ratio of organic modifier or additive concentration can significantly impact resolution.
Column degradation The performance of chiral stationary phases can deteriorate over time. Flush the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.
Inappropriate flow rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase run time.
Column temperature fluctuations Use a column oven to maintain a stable temperature. Temperature changes can affect the interactions between the analyte and the stationary phase.
For chiral mobile phase additive method: incorrect pH The pH of the mobile phase is critical for the interaction between the cyclodextrin (B1172386) and the enantiomers. Ensure the pH is accurately adjusted.[3]

Issue 2: Peak Tailing

Probable CauseRecommended Solution
Secondary interactions with silanol groups For basic compounds like chlorpheniramine, interactions with residual silanol groups on the silica (B1680970) support can cause peak tailing. Increase the concentration of the basic modifier (e.g., DEA or TEA) in the mobile phase to mask these sites.
Column overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Contamination of the column inlet frit Backflush the column or replace the inlet frit. Always filter samples to prevent particulate matter from reaching the column.
Mobile phase pH Adjusting the mobile phase pH can alter the ionization state of chlorpheniramine and reduce tailing. For basic compounds, a lower pH can sometimes improve peak shape.

Issue 3: Split Peaks

Probable CauseRecommended Solution
Partially blocked column inlet frit Backflush the column or replace the frit.
Void at the column inlet A void in the packing material can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement.
Injection solvent stronger than mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction/Dilution) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation (Chiral Column or Additive) MobilePhasePrep->Separation Injection->Separation Isocratic Elution Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for HPLC separation of chlorpheniramine isomers.

troubleshooting_workflow Start Problem with HPLC Separation Problem Identify the Issue Start->Problem PeakShape Poor Peak Shape (Tailing/Splitting) Problem->PeakShape Peak Shape Resolution Poor/No Resolution Problem->Resolution Resolution Retention Retention Time Drift Problem->Retention Retention Time CheckModifier Adjust Basic Modifier (DEA/TEA) PeakShape->CheckModifier CheckLoad Reduce Sample Load CheckModifier->CheckLoad CheckSolvent Inject in Mobile Phase CheckLoad->CheckSolvent End Problem Resolved CheckSolvent->End CheckMobilePhase Verify Mobile Phase Composition & pH Resolution->CheckMobilePhase CheckColumn Check Column Health CheckMobilePhase->CheckColumn OptimizeFlow Optimize Flow Rate CheckColumn->OptimizeFlow OptimizeFlow->End CheckTemp Stabilize Column Temp. Retention->CheckTemp CheckPump Check Pump for Leaks/Bubbles CheckTemp->CheckPump Equilibrate Ensure Column Equilibration CheckPump->Equilibrate Equilibrate->End

Caption: Troubleshooting decision tree for chlorpheniramine isomer separation.

References

Improving the sensitivity of UV detection for (-)-Chlorpheniramine maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sensitivity of UV detection for (-)-Chlorpheniramine maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting (-)-Chlorpheniramine maleate?

A1: The optimal UV wavelength for detecting Chlorpheniramine (B86927) maleate generally falls in the range of 258-265 nm.[1][2] However, for sensitive analysis, especially in complex matrices or when dealing with low concentrations, the wavelength may need to be optimized. A wavelength of 258 nm has been successfully used for the enantioselective determination of chlorpheniramine enantiomers.[1][2] In some HPLC methods, lower wavelengths such as 215 nm or 235 nm have been employed to enhance sensitivity, though this can also increase the detection of interfering compounds.[3][4]

Q2: How can I improve the signal-to-noise ratio for better sensitivity?

A2: To improve the signal-to-noise ratio, consider the following:

  • Mobile Phase Optimization: Ensure the mobile phase is of high purity and is properly degassed to reduce baseline noise. The choice of solvents and additives can also influence the baseline.

  • Detector Settings: Adjust the detector's bandwidth and response time. A narrower bandwidth can increase specificity, while a longer response time can smooth out the baseline but may lead to broader peaks.

  • System Cleanliness: A clean HPLC system, including the column and detector flow cell, is crucial for a stable baseline and low noise.

  • Sample Preparation: Effective sample clean-up to remove matrix components can significantly reduce baseline interference and improve the signal-to-noise ratio.

Q3: Is a chiral separation necessary for improving the detection sensitivity of this compound?

A3: While not always essential for general quantification of the racemate, a chiral separation is highly recommended when the focus is on the specific (-)-enantiomer. Chiral separation isolates the enantiomer of interest from its (+) counterpart, which can be crucial if there are differences in their UV molar absorptivity or if one enantiomer is present at a much lower concentration. Furthermore, regulatory requirements for chiral drugs often mandate enantioselective assays.

Q4: What are the common chiral stationary phases (CSPs) used for separating Chlorpheniramine enantiomers?

A4: Polysaccharide-based chiral stationary phases are commonly used for the separation of Chlorpheniramine enantiomers. A Chiralpak AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been shown to provide excellent separation of S-(+)- and R-(-)-Chlorpheniramine.[1][2]

Q5: Can I use a chiral mobile phase additive instead of a chiral column?

A5: Yes, using a chiral mobile phase additive with a standard achiral column, such as a C18 column, is a viable alternative. Carboxymethyl-β-cyclodextrin has been successfully used as a chiral selector in the mobile phase to separate Chlorpheniramine enantiomers.[5] This approach can be more cost-effective than purchasing a dedicated chiral column.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the basic amine group of Chlorpheniramine, leading to peak tailing.

    • Troubleshooting Tip: Add a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.025% v/v).[1][2] This will compete with the analyte for active silanol sites and improve peak symmetry.

  • Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Troubleshooting Tip: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the method.

  • Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Chlorpheniramine and its interaction with the stationary phase.

    • Troubleshooting Tip: Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., 3-4) will ensure the analyte is in its protonated form, which can sometimes improve peak shape.

Issue 2: Low Signal Intensity or Poor Sensitivity
  • Possible Cause 1: Suboptimal Wavelength Selection: The selected UV wavelength may not be at the absorbance maximum of this compound.

    • Troubleshooting Tip: Determine the UV spectrum of a pure standard of this compound in the mobile phase to identify the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is useful for this purpose.

  • Possible Cause 2: Inefficient Ionization in the Mobile Phase: The mobile phase composition may not be optimal for achieving the highest molar absorptivity.

    • Troubleshooting Tip: Investigate the effect of different solvents and pH on the UV absorbance of the analyte. For example, using 0.1N HCl as a solvent has been shown to result in high drug absorption.[6]

  • Possible Cause 3: Sample Loss During Preparation: The analyte may be lost during extraction or clean-up steps.

    • Troubleshooting Tip: Validate the sample preparation procedure by spiking a blank matrix with a known amount of the analyte and calculating the recovery.

Issue 3: Unstable Baseline (Drift or Noise)
  • Possible Cause 1: Mobile Phase Issues: The mobile phase may be poorly mixed, not degassed, or contaminated.

    • Troubleshooting Tip: Ensure the mobile phase components are thoroughly mixed and degassed before use. Use high-purity solvents and reagents.

  • Possible Cause 2: Detector Lamp Failure: The UV detector lamp may be nearing the end of its lifespan.

    • Troubleshooting Tip: Check the lamp energy and replace it if it is low.

  • Possible Cause 3: System Contamination: Contaminants in the injector, column, or detector flow cell can cause baseline instability.

    • Troubleshooting Tip: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. If necessary, clean the detector flow cell according to the manufacturer's instructions.

Quantitative Data Summary

ParameterMethod 1: Chiral HPLC-UV[1][2]Method 2: Achiral HPLC-UV[3]Method 3: UV-Spectrophotometry[6]
Analyte (-)-ChlorpheniramineChlorpheniramine MaleateChlorpheniramine Maleate
Stationary Phase Chiralpak AD-H (5 µm)Phenomenex C18 (5 µm)Not Applicable
Mobile Phase n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v)Methanol (B129727):0.05 M Phosphate (B84403) Buffer pH 4.0 (30:70, v/v)0.1N HCl
Detection Wavelength 258 nm215 nm261 nm
Linearity Range 2 - 10 µg/mL2 - 10 µg/mL20 - 60 µg/mL
LOD 0.44 µg/mL0.014 µg/mL2.2 µg/mL
LOQ 1.31 µg/mL0.044 µg/mL6.6 µg/mL

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for this compound[1][2]
  • Chromatographic System: HPLC with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v).

  • Flow Rate: 1.2 mL/min (isocratic).

  • Detection: UV detection at 258 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Injection Volume: 50 µL.

Protocol 2: Achiral HPLC-UV Method for Chlorpheniramine Maleate[3]
  • Chromatographic System: HPLC with a UV detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in the ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Detection: UV detection at 215 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in deionized water to a suitable concentration.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chiral/Achiral Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: General experimental workflow for HPLC-UV analysis of this compound.

TroubleshootingLogic cluster_peak Poor Peak Shape cluster_sensitivity Low Sensitivity start Problem Encountered peak_shape Tailing or Fronting start->peak_shape low_signal Low Signal Intensity start->low_signal cause_secondary Secondary Interactions? peak_shape->cause_secondary cause_overload Column Overload? peak_shape->cause_overload cause_ph Incorrect pH? peak_shape->cause_ph solution_modifier Add Mobile Phase Modifier (TEA/DEA) cause_secondary->solution_modifier solution_dilute Dilute Sample cause_overload->solution_dilute solution_ph Adjust Mobile Phase pH cause_ph->solution_ph cause_wavelength Suboptimal Wavelength? low_signal->cause_wavelength cause_ionization Inefficient Ionization? low_signal->cause_ionization cause_loss Sample Loss? low_signal->cause_loss solution_lambda Determine λmax cause_wavelength->solution_lambda solution_solvent Optimize Solvent/pH cause_ionization->solution_solvent solution_recovery Check Sample Recovery cause_loss->solution_recovery

Caption: Troubleshooting logic for common issues in HPLC-UV analysis.

References

Troubleshooting poor peak resolution in chiral chromatography of chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chiral chromatography of chlorpheniramine (B86927).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor or no separation of chlorpheniramine enantiomers. What are the initial steps to troubleshoot this issue?

A1: Poor or no separation is a common issue in chiral chromatography. Here’s a step-by-step guide to address this problem:

  • Verify Column and Mobile Phase Compatibility: Ensure the chosen chiral stationary phase (CSP) and mobile phase system are appropriate for chlorpheniramine. Polysaccharide-based CSPs like amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cyclodextrin-based columns are commonly used.[1][2][3] Normal-phase (e.g., n-hexane, isopropanol (B130326), and an amine additive) or reversed-phase conditions with a chiral mobile phase additive can be effective.[1][4][5]

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol in n-hexane) is critical.[6]

    • Systematically vary the percentage of the alcohol modifier. For instance, adjust the isopropanol concentration in increments of 2-5%.

    • Consider testing different alcohol modifiers like ethanol (B145695) or n-propanol.[6]

    • For basic compounds like chlorpheniramine, a small amount of an amine additive like diethylamine (B46881) (DEA) is often necessary in normal-phase chromatography to improve peak shape and resolution.[1][7]

  • Reduce the Flow Rate: Chiral separations often benefit from slower flow rates to enhance the interaction between the enantiomers and the CSP.[6] If your current flow rate is 1.0 mL/min or higher, try reducing it to 0.5 mL/min or even 0.24 mL/min.[4][6]

  • Adjust the Column Temperature: Temperature influences the thermodynamics of chiral recognition.[6][8]

    • Generally, lower temperatures improve resolution by strengthening the interactions responsible for separation.[6][9] Try setting the column temperature to 25°C or lower.[1]

    • However, in some cases, higher temperatures can improve efficiency. It's an important parameter to optimize.

  • Ensure Proper System Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns.[6] Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

The following diagram illustrates a general workflow for troubleshooting poor peak resolution:

G Troubleshooting Workflow for Poor Peak Resolution start Start: Poor Peak Resolution check_method Verify Column and Mobile Phase Selection start->check_method optimize_mp Optimize Mobile Phase Composition check_method->optimize_mp reduce_flow Reduce Flow Rate optimize_mp->reduce_flow adjust_temp Adjust Column Temperature reduce_flow->adjust_temp check_equilibration Ensure Proper System Equilibration adjust_temp->check_equilibration evaluate_resolution Evaluate Resolution check_equilibration->evaluate_resolution evaluate_resolution->optimize_mp Poor end_good Resolution Acceptable evaluate_resolution->end_good Good end_bad Further Optimization Needed (Consider different column/method) evaluate_resolution->end_bad No Improvement

Caption: A flowchart for systematically troubleshooting poor peak resolution.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak broadening and tailing can significantly impact resolution. Here are the common causes and solutions:

  • Secondary Interactions: As chlorpheniramine is a basic compound, it can have secondary interactions with the stationary phase, leading to tailing. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), can mitigate these interactions.[1][7] A typical concentration is around 0.1% (v/v).

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[6] Ideally, dissolve your sample in the mobile phase itself.

  • Column Contamination or Degradation: Over time, strongly adsorbed sample components can contaminate the column, leading to poor peak shape.[6] If you suspect column contamination, follow the manufacturer's instructions for column washing. A common procedure for polysaccharide-based columns is to wash with a stronger solvent like 100% ethanol.[7]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[10] Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.

Q3: The resolution of my chlorpheniramine enantiomers is inconsistent between runs. What could be the cause?

A3: Inconsistent resolution can be frustrating. Here are some factors to investigate:

  • Inadequate Column Equilibration: As mentioned earlier, insufficient equilibration time between injections can lead to variable retention times and resolution.[6] Ensure a consistent and adequate equilibration period before each injection.

  • Mobile Phase Instability: If you are using a mobile phase with additives, ensure it is well-mixed and stable. Some additives can degrade over time. It is good practice to prepare fresh mobile phase daily.

  • Temperature Fluctuations: Lack of precise column temperature control can lead to shifts in retention and resolution.[6][8] Use a column oven to maintain a constant and controlled temperature.

  • Solvent Batch Variation: Different batches of solvents, especially organic modifiers, can have slight variations in composition (e.g., water content) that can affect chiral separations.[7] If possible, use high-purity solvents from the same batch for a series of analyses.

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)

This method is based on a published procedure for the enantioselective determination of chlorpheniramine.[1]

ParameterCondition
HPLC System LC system with isocratic pump, UV detector, and autosampler
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Wavelength 258 nm
Injection Volume 50 µL
Sample Preparation Dissolve the sample in the mobile phase.
Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (Reversed Phase)

This method utilizes a conventional C18 column with a chiral selector added to the mobile phase.[4][5]

ParameterCondition
HPLC System LC system with isocratic pump, UV detector, and autosampler
Column Octadecylsilyl (ODS) C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 5 mM aqueous sodium phosphate (B84403) buffer containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v), with the pH adjusted to 4.3.
Flow Rate 0.24 mL/min
Column Temperature Ambient
Detection Wavelength 224 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase.

Data Presentation: Factors Influencing Resolution

The following table summarizes key parameters and their typical effect on the resolution of chlorpheniramine enantiomers.

ParameterChangeEffect on ResolutionRationale
Mobile Phase Modifier % Increase (e.g., more IPA in hexane)Typically DecreasesReduces retention and interaction time with the CSP.
Decrease (e.g., less IPA in hexane)Typically IncreasesIncreases retention and allows for better chiral recognition.
Flow Rate IncreaseTypically DecreasesReduces interaction time and can decrease column efficiency.[6]
DecreaseTypically IncreasesAllows more time for the enantiomers to interact with the CSP, improving separation.[6]
Temperature IncreaseVariable (Often Decreases)Can decrease the strength of the interactions needed for chiral recognition.[6][9]
DecreaseTypically IncreasesEnhances the weak bonding forces responsible for chiral recognition.[6][9]
Mobile Phase Additive Add/Increase Basic Additive (e.g., DEA)Improves Peak Shape & ResolutionMinimizes secondary interactions of the basic analyte with the stationary phase.[7]

Signaling Pathways and Logical Relationships

The logical relationship between key chromatographic parameters and the final resolution can be visualized as follows:

G Relationship of Parameters to Peak Resolution cluster_params Adjustable Parameters cluster_factors Fundamental Chromatographic Factors mp Mobile Phase (Composition, Additives) selectivity Selectivity (α) mp->selectivity retention Retention (k) mp->retention temp Temperature temp->selectivity temp->retention flow Flow Rate efficiency Efficiency (N) flow->efficiency column Column Chemistry (CSP) column->selectivity resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: The interplay of chromatographic parameters and their effect on resolution.

References

Addressing matrix effects in LC-MS/MS analysis of chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of chlorpheniramine (B86927).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the analysis of chlorpheniramine?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix, such as plasma or urine.[1][2] For chlorpheniramine analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[2] Ion suppression is the more common phenomenon, where matrix components compete with chlorpheniramine for ionization in the MS source, leading to a decreased signal.[1][3]

Q2: I am observing significant ion suppression for chlorpheniramine. What are the initial troubleshooting steps?

A2: When significant ion suppression is observed, a systematic approach to troubleshooting is recommended. The primary goal is to either remove the interfering components from the matrix or chromatographically separate them from chlorpheniramine.

A recommended initial workflow is as follows:

cluster_0 Troubleshooting Ion Suppression start Significant Ion Suppression Observed step1 Review Sample Preparation Is it effectively removing interferences? start->step1 step2 Optimize Chromatographic Separation Can chlorpheniramine be resolved from the suppression zone? step1->step2 step3 Evaluate Internal Standard Strategy Is the IS co-eluting and tracking suppression? step2->step3 step4 Modify MS Source Conditions Can ionization parameters be adjusted? step3->step4 end Ion Suppression Minimized/Compensated step4->end

Troubleshooting workflow for ion suppression.

Q3: Which sample preparation technique is most effective at reducing matrix effects for chlorpheniramine?

A3: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components like phospholipids, which are a major cause of ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning chlorpheniramine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances, providing the cleanest extracts and minimizing matrix effects.[1][4]

Q4: How do I quantitatively assess the extent of matrix effects in my chlorpheniramine assay?

A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of chlorpheniramine in a solution prepared in a clean solvent to the peak area of chlorpheniramine spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q5: Can the use of an internal standard (IS) compensate for matrix effects?

A5: Yes, a suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as chlorpheniramine-d6. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte response. If a SIL-IS is not available, a structural analog that elutes close to chlorpheniramine and behaves similarly in the ion source can be used.

Data on Sample Preparation and Matrix Effects

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of chlorpheniramine from plasma.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) > 90%High (Significant Suppression)Simple and fast, but results in the dirtiest extracts.[4]
Liquid-Liquid Extraction (LLE) 70 - 95%ModerateGood for removing salts and some polar interferences.[5]
Solid-Phase Extraction (SPE) 85 - 100%Low (Minimal Suppression)Provides the cleanest extracts by selectively isolating the analyte.[6][7]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of chlorpheniramine in human plasma.[5]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., brompheniramine).

    • Add 250 µL of 0.5 M NaOH to alkalinize the sample.

    • Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).

  • Extraction:

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a general procedure for SPE of chlorpheniramine from plasma.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 1 mL of plasma by adding 1 mL of 4% phosphoric acid.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL of mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualized Workflows

Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing an LC-MS/MS method for chlorpheniramine, with a focus on mitigating matrix effects.

cluster_workflow Method Development Workflow start Define Analytical Requirements (LLOQ, Accuracy, Precision) step1 Select & Optimize MS/MS Parameters (Precursor/Product Ions, Collision Energy) start->step1 step2 Develop Chromatographic Method (Column, Mobile Phase, Gradient) step1->step2 step3 Evaluate Sample Preparation (PPT vs. LLE vs. SPE) step2->step3 step4 Assess Matrix Effects (Post-Extraction Spike) step3->step4 decision Matrix Effects Acceptable? step4->decision step5 Refine Sample Prep/Chromatography decision->step5 No step6 Select & Validate Internal Standard (SIL-IS Preferred) decision->step6 Yes step5->step3 end Method Validation step6->end

Workflow for mitigating matrix effects.

References

Technical Support Center: Stability Testing of (-)-Chlorpheniramine Maleate in Formulated Syrups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of (-)-Chlorpheniramine maleate (B1232345) in formulated syrups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for chlorpheniramine (B86927) maleate in a syrup formulation?

A1: The primary stability concerns for chlorpheniramine maleate in syrup formulations include:

  • Chemical Degradation: Hydrolysis, oxidation, and photodecomposition of the chlorpheniramine maleate molecule. Forced degradation studies show susceptibility to acid and base hydrolysis, oxidation, and thermal stress.[1][2][3][4]

  • Physical Instability: Changes in color, odor, taste, and pH of the syrup. For suspension-based syrups, issues like caking (formation of a hard sediment that is difficult to redisperse) can occur.[5]

  • Microbial Growth: Aqueous syrup formulations are susceptible to microbial contamination, necessitating the use of preservatives whose effectiveness must be monitored over the product's shelf-life.[5][6]

  • Interaction with Excipients: Chlorpheniramine maleate may interact with other active ingredients or excipients in the formulation, potentially leading to degradation. For instance, its stability can be affected by the presence of other components like ephedrine (B3423809) hydrochloride.[7][8]

Q2: Which ICH guidelines are relevant for the stability testing of chlorpheniramine maleate syrups?

A2: The following ICH guidelines are essential for designing and conducting stability studies for chlorpheniramine maleate syrups:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the main guideline that outlines the requirements for stability data for new drug products.[9]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of the drug product.[9]

  • ICH Q1C: Stability Testing for New Dosage Forms: This is relevant if you are developing a new syrup formulation of an existing active pharmaceutical ingredient.[10][11]

  • ICH Q1E: Evaluation of Stability Data: This guideline provides recommendations on how to use the stability data to establish a shelf life and storage conditions.[11]

  • ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating the analytical methods used in stability testing.

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline provides thresholds for the reporting, identification, and qualification of degradation products.[11]

Q3: What are the typical storage conditions for long-term, intermediate, and accelerated stability testing according to ICH guidelines?

A3: The standard ICH storage conditions are summarized in the table below. The choice of long-term testing conditions is determined by the climatic zone in which the drug product will be marketed.[10][12]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Q4: How often should stability samples be tested?

A4: According to ICH guidelines, for a long-term study, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[9][10]

Troubleshooting Guide

Problem 1: Rapid decrease in chlorpheniramine maleate assay value during stability testing.

Potential Cause Troubleshooting Steps
Inappropriate pH of the syrup Chlorpheniramine maleate is more stable in acidic conditions.[8] Verify that the syrup's pH is within the optimal range (typically acidic) and remains consistent across batches. Investigate the buffering capacity of the formulation.
Oxidative Degradation The formulation may lack a suitable antioxidant. Consider the inclusion of an antioxidant in the formulation. Ensure packaging protects the product from excessive oxygen exposure.
Interaction with other components Other active ingredients (e.g., ephedrine HCl) or excipients might be promoting degradation.[8] Conduct a compatibility study with individual excipients to identify any interactions.
Photodegradation The product might be sensitive to light.[9] Perform photostability studies as per ICH Q1B. Consider using amber-colored or opaque packaging.
Analytical method issues The analytical method may not be stability-indicating, or there could be issues with sample extraction from the syrup matrix. Re-validate the analytical method, including forced degradation studies, to ensure it can separate the active ingredient from its degradation products.[13]

Problem 2: Appearance of unknown peaks in the HPLC chromatogram during the stability study.

Potential Cause Troubleshooting Steps
Degradation of chlorpheniramine maleate The unknown peaks are likely degradation products. Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of chlorpheniramine maleate to see if the retention times of the resulting peaks match the unknown peaks in the stability samples.[1][2][3]
Degradation of excipients Some excipients, such as preservatives or flavoring agents, might degrade over time. Analyze a placebo syrup (containing all excipients except chlorpheniramine maleate) under the same stability conditions.
Leachables from packaging Components from the container closure system (e.g., plasticizers from a bottle or cap liner) may be leaching into the syrup. Analyze a sample of the syrup that has been in contact with the packaging under stressed conditions.
Contamination There could be contamination during manufacturing or sampling. Review the manufacturing process and sampling procedures.

Problem 3: Change in the physical properties (color, pH) of the syrup.

Potential Cause Troubleshooting Steps
Chemical degradation Degradation of the active ingredient or excipients can lead to color changes. A shift in pH can also indicate chemical reactions occurring in the syrup.[5] Correlate the physical changes with the appearance of degradation products in the HPLC analysis.
Microbial growth Microbial contamination can cause cloudiness, changes in color, and shifts in pH.[5] Perform microbial limit testing and preservative effectiveness testing.[6]
Interaction with packaging The packaging material may be interacting with the syrup components. Evaluate the suitability of the container closure system.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Quantification of Chlorpheniramine Maleate and its Degradation Products

This protocol is a synthesized example based on common practices found in the literature.[13][14][15] It is essential to validate this method according to ICH Q2(R1) guidelines for your specific syrup formulation.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Chlorpheniramine maleate reference standard

  • Syrup samples

3. Chromatographic Conditions

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase could be a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[13][14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm or 265 nm[14]

  • Injection Volume: 20 µL

4. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh about 10 mg of chlorpheniramine maleate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately measure a volume of syrup equivalent to a known amount of chlorpheniramine maleate into a volumetric flask. Dilute with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study To ensure the method is stability-indicating, perform forced degradation on the drug substance and/or the syrup.

  • Acid Hydrolysis: Treat the sample with 1 M HCl at 60°C for a specified time. Neutralize before injection.[4][13]

  • Base Hydrolysis: Treat the sample with 1 M NaOH at 60°C for a specified time. Neutralize before injection.[4][13]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1][13]

  • Thermal Degradation: Expose the sample to dry heat (e.g., 105°C).[1]

  • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

6. Analysis

  • Inject the working standard solution and the prepared sample solutions into the HPLC system.

  • Assess the chromatograms for the separation of the chlorpheniramine maleate peak from any degradation product peaks. The peak purity of the active ingredient should be evaluated.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting start Start: Stability Study Protocol Design formulation Finalize Syrup Formulation & Packaging start->formulation ich_guidelines Select ICH Conditions (e.g., 40°C/75%RH) formulation->ich_guidelines analytical_method Develop & Validate Stability-Indicating Method ich_guidelines->analytical_method storage Place Samples in Stability Chambers analytical_method->storage pull_samples Pull Samples at Time Points (0, 3, 6 months) storage->pull_samples testing Perform Tests (Assay, Impurities, pH, etc.) pull_samples->testing testing->pull_samples Next Time Point data_analysis Analyze Data & Identify Trends testing->data_analysis shelf_life Establish Shelf Life & Storage Conditions data_analysis->shelf_life report Compile Stability Report shelf_life->report submission Regulatory Submission report->submission

Caption: Workflow for a typical stability study of a formulated syrup.

Troubleshooting_Degradation cluster_investigation Investigation Steps cluster_identification Identification of Source start Problem: Unknown Peak in HPLC Chromatogram forced_degradation Perform Forced Degradation on API start->forced_degradation Step 1 placebo_analysis Analyze Placebo Syrup start->placebo_analysis Step 2 leachables_study Conduct Leachables Study start->leachables_study Step 3 api_degradant API Degradant forced_degradation->api_degradant Match Found other Other (Contamination) forced_degradation->other No Match Found excipient_degradant Excipient Degradant placebo_analysis->excipient_degradant Match Found placebo_analysis->other No Match Found leachable Leachable from Packaging leachables_study->leachable Match Found leachables_study->other No Match Found

Caption: Logical workflow for troubleshooting unknown peaks in a stability study.

References

Dose-response study design for dexchlorpheniramine to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting dose-response studies with dexchlorpheniramine (B1670334), with a focus on minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of dexchlorpheniramine that contribute to its therapeutic effects and side effects?

Dexchlorpheniramine is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It competitively blocks H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby inhibiting the actions of histamine.[1] This action is responsible for its anti-allergic effects. However, it also readily crosses the blood-brain barrier, leading to central H1 receptor blockade, which is the primary cause of sedation.[1] Additionally, dexchlorpheniramine has an affinity for muscarinic acetylcholine (B1216132) receptors, acting as an antagonist and causing anticholinergic side effects.[1]

Q2: What are the most common and serious side effects associated with dexchlorpheniramine?

Common side effects of dexchlorpheniramine include drowsiness, dizziness, dry mouth, blurred vision, and constipation.[2][3][4] More serious side effects can include confusion, hallucinations, extreme drowsiness, seizures, and difficulty urinating.[2][4] In older adults, side effects like dry mouth, constipation, and confusion may be more pronounced.[2]

Q3: How can I proactively design a dose-response study to minimize the sedative effects of dexchlorpheniramine?

To minimize sedation, consider the following strategies in your study design:

  • Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose that provides a therapeutic benefit with minimal sedation.[1]

  • Tolerance Induction: Incorporate a protocol for repeated administration, as tolerance to the sedative effects of first-generation antihistamines can develop over time.[1]

  • Subject Selection: Carefully screen subjects and exclude those with a history of sensitivity to sedating medications or those who operate heavy machinery.

  • Comparative Arms: Include a second-generation, less-sedating antihistamine as a comparator to contextualize the sedative effects.[1]

Q4: What should I do if I observe paradoxical CNS excitation in my study subjects?

Paradoxical CNS excitation, characterized by restlessness, nervousness, or insomnia, can occur, particularly in children.[5] This reaction may be linked to an individual's genetic makeup, specifically being an ultrarapid metabolizer via the CYP2D6 enzyme.[6][7] If paradoxical excitation is observed, consider the following:

  • Dose Reduction: Immediately assess if a lower dose alleviates the symptoms.

  • Subject Evaluation: Document the event thoroughly and consider genotyping the subject for CYP2D6 polymorphisms.

  • Discontinuation: If the reaction is severe or persistent, discontinuation of the drug for that subject is warranted.

Troubleshooting Guides

Problem 1: Excessive Sedation and Impaired Cognitive/Psychomotor Performance
  • Symptoms:

    • Subjects report high levels of drowsiness or fatigue.[4]

    • Objective tests show decreased performance in tasks requiring attention, memory, and motor coordination.[8][9]

    • Increased reaction times and impaired driving performance in simulated tests.[10]

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all dosage calculations and administration protocols to rule out errors.[1]

    • Dose-Response Analysis: Analyze the data to determine if there is a clear dose-dependent increase in sedation.

    • Consider Dose Reduction: If the therapeutic effect is maintained at lower doses with less sedation, amending the protocol to study lower dose ranges may be necessary.[1]

    • Implement a Tolerance Protocol: If the study involves multiple doses, assess for the development of tolerance to sedation over time.[1] A wash-out period followed by re-challenge can help confirm this.

    • Objective Measurement: Utilize a battery of psychometric tests to quantify the level of impairment.

Problem 2: Significant Anticholinergic Side Effects
  • Symptoms:

    • High incidence of subject-reported dry mouth, constipation, or urinary retention.[2][4]

    • Objective measures show decreased salivary flow or gastrointestinal motility.[1]

  • Troubleshooting Steps:

    • Systematic Scoring: Implement a standardized scoring system to quantify the severity of anticholinergic effects at each dose level.[1]

    • Functional Assays:

      • Salivation: Measure stimulated and unstimulated salivary flow rates.[11][12][13]

      • Gastrointestinal Motility: In preclinical models, measure intestinal transit time using a marker.[1]

    • Dose Reduction: As with sedation, lowering the dose is the most direct way to mitigate these effects.[1]

    • Hydration and Diet: Advise subjects on maintaining adequate hydration to alleviate dry mouth and suggest dietary fiber for constipation.[1]

Data Presentation

Table 1: Dose-Dependent Side Effects of Dexchlorpheniramine (Qualitative Summary)

Dose RangeSedation/DrowsinessAnticholinergic Effects (Dry Mouth, Constipation)
Low Mild to ModerateMild
Moderate Moderate to HighModerate
High High to SevereModerate to Severe

Note: This table provides a qualitative summary based on the known pharmacology of dexchlorpheniramine. The incidence and severity of side effects can vary significantly between individuals.

Table 2: Typical Oral Dosages of Dexchlorpheniramine

PopulationDosageFrequency
Adults & Adolescents (≥12 years) 2 mgEvery 4 to 6 hours
Children (6 to <12 years) 1 mgEvery 4 to 6 hours
Children (2 to <6 years) 0.5 mgEvery 4 to 6 hours

Source:[5][14]

Experimental Protocols

Protocol 1: Assessment of Cognitive and Psychomotor Performance
  • Objective: To quantify the impact of different doses of dexchlorpheniramine on cognitive and psychomotor functions.

  • Methodology:

    • Test Battery: Utilize a standardized battery of computer-based tests, including:

      • Choice Reaction Time Test: To assess alertness and motor speed.[9]

      • Digit-Letter Substitution Test: To evaluate information processing speed and attention.[9]

      • Hand Steadiness Test: To measure fine motor control.[9]

      • PGI Memory Scale: To assess memory functions.[8][9]

      • Epworth Sleepiness Scale: A subjective measure of daytime sleepiness.[8][9]

    • Procedure:

      • Establish a baseline performance for each subject before drug administration.

      • Administer the test battery at predicted peak plasma concentration times following each dose.

      • Compare performance at each dose level to baseline and placebo.

Protocol 2: Quantification of Salivary Flow
  • Objective: To objectively measure the anticholinergic side effect of dry mouth.

  • Methodology:

    • Unstimulated Saliva Collection:

      • Subjects refrain from eating, drinking, or oral hygiene for at least one hour before collection.

      • Subjects sit in a relaxed position and expectorate all saliva into a pre-weighed collection tube for a fixed period (e.g., 5 minutes).[11][15]

    • Stimulated Saliva Collection:

      • Following the unstimulated collection, subjects chew on a standardized piece of paraffin (B1166041) wax or are administered a few drops of citric acid on the tongue.

      • Saliva is collected for a fixed period (e.g., 5 minutes).

    • Measurement:

      • The volume of saliva is determined by weight (assuming 1 g = 1 mL).[15]

      • The flow rate is calculated as mL/minute.

    • Procedure:

      • Measure salivary flow at baseline and at specified time points after each dose administration.

      • Compare flow rates across different doses and against placebo.

Mandatory Visualization

Signaling_Pathways cluster_Dex Dexchlorpheniramine cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Dex Dexchlorpheniramine H1_CNS H1 Receptors (Brain) Dex->H1_CNS Crosses Blood-Brain Barrier Muscarinic Muscarinic Acetylcholine Receptors Dex->Muscarinic Antagonist Activity Sedation Sedation, Drowsiness, Cognitive Impairment H1_CNS->Sedation Blockade leads to Anticholinergic Dry Mouth, Constipation, Urinary Retention Muscarinic->Anticholinergic Blockade leads to

Caption: Signaling pathways of dexchlorpheniramine leading to side effects.

Experimental_Workflow cluster_Design Study Design Phase cluster_Execution Study Execution Phase cluster_Analysis Data Analysis Phase Dose_Selection Dose Range Selection (e.g., Low, Medium, High) Subject_Recruitment Subject Recruitment & Baseline Assessment Dose_Selection->Subject_Recruitment Randomization Randomization to Dose Groups/Placebo Subject_Recruitment->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Side_Effect_Monitoring Side Effect Monitoring (Subjective & Objective) Drug_Admin->Side_Effect_Monitoring Data_Collection Data Collection (Efficacy & Safety) Side_Effect_Monitoring->Data_Collection Dose_Response_Analysis Dose-Response Modeling Data_Collection->Dose_Response_Analysis Optimal_Dose Identification of Optimal Dose with Minimal Side Effects Dose_Response_Analysis->Optimal_Dose

Caption: Workflow for a dose-response study of dexchlorpheniramine.

References

Enhancing the in vitro release rate from chlorpheniramine extended-release tablets

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorpheniramine (B86927) Extended-Release Formulations

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the in-vitro release rate of chlorpheniramine maleate (B1232345) (CPM) extended-release (ER) tablets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for drug release from hydrophilic matrix-based Chlorpheniramine ER tablets?

A1: The primary release mechanism for CPM, a water-soluble drug, from hydrophilic matrix tablets (e.g., those using Hydroxypropyl Methylcellulose or HPMC) is a combination of diffusion and matrix erosion.[1][2] Upon contact with the dissolution medium, the HPMC polymer hydrates and swells to form a gel layer on the tablet's surface.[1][3] The dissolved drug then diffuses through this gel layer. Simultaneously, the outer layer of the matrix gradually erodes, releasing more drug.[1] The balance between diffusion and erosion controls the overall release rate.

Q2: Which polymers are most commonly used to control the release of Chlorpheniramine Maleate?

A2: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) and Carboxyvinyl polymers (Carbopol) are frequently used.[4][5] Hydrophobic polymers such as Ethyl Cellulose (EC) can also be employed, often in combination with hydrophilic polymers, to achieve desired release profiles.[1]

Q3: How does the viscosity of HPMC affect the drug release rate?

A3: Generally, increasing the viscosity grade of HPMC (e.g., from K4M to K100M) results in a slower drug release rate.[3][6] Higher viscosity grades form a stronger, more resilient gel layer that is less prone to erosion and presents a more tortuous path for drug diffusion.[3]

Q4: What is "dose dumping" and how can it be prevented in CPM ER formulations?

A4: Dose dumping refers to the unintended, rapid release of a large portion of the drug from an extended-release formulation shortly after administration. For HPMC matrix tablets, this can occur if the initial polymer hydration is too slow to form a protective gel layer. Using higher viscosity grades of HPMC or ensuring rapid gel formation can prevent this phenomenon.[3][5]

Troubleshooting Guide: Sub-Optimal In-Vitro Release

Issue 1: The overall drug release rate is significantly slower than the target profile.

This is a common issue where the formulation is too retarding. Several factors related to the formulation and manufacturing process could be the cause.

Potential Cause Suggested Solution Rationale
High Polymer Concentration Decrease the concentration of the rate-controlling polymer (e.g., HPMC) in the formulation.A higher polymer level increases the gel layer's strength and reduces matrix porosity, thereby slowing down both drug diffusion and matrix erosion.[1]
High Polymer Viscosity Use a lower viscosity grade of the same polymer (e.g., switch from HPMC K100M to HPMC K15M).Lower viscosity polymers form a weaker gel layer that allows for faster drug diffusion and erosion.[3]
High Tablet Hardness Reduce the compression force during tableting. Ensure the resulting tablets still meet friability specifications (<1%).Higher compression force reduces tablet porosity, which limits water penetration, slows polymer hydration, and decreases the effective surface area for drug release.[7][8]
Use of Insoluble Fillers Replace a portion or all of the insoluble filler (e.g., Dibasic Calcium Phosphate) with a soluble filler (e.g., Lactose).Soluble fillers can dissolve and leach out of the matrix, creating pores and channels that facilitate water ingress and drug release. Insoluble fillers can act as a barrier, slowing release.[2]

Data Presentation: Effect of Formulation Variables on CPM Release

The following tables summarize the impact of key formulation variables on the cumulative drug release of Chlorpheniramine Maleate.

Table 1: Effect of HPMC K100M Concentration on % Cumulative Drug Release Composition: CPM (10%), HPMC K100M (Variable), Lactose (q.s. to 99%), Magnesium Stearate (1%)

Time (hours)Formulation 1 (20% HPMC)Formulation 2 (35% HPMC)
125.4%15.1%
455.8%38.6%
885.2%65.7%
1298.9%88.3%

Table 2: Effect of Filler Type on % Cumulative Drug Release Composition: CPM (10%), HPMC K100M (25%), Filler (64%), Magnesium Stearate (1%)

Time (hours)Formulation 3 (Filler: Lactose)Formulation 4 (Filler: Dibasic Calcium Phosphate)
122.5%16.2%
448.9%35.4%
878.3%60.1%
1295.1%81.7%

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing (USP Apparatus 2)

This protocol outlines the standard paddle method for evaluating the in-vitro release of Chlorpheniramine ER tablets.

  • Apparatus Setup:

    • Use a USP-compliant Dissolution Apparatus 2 (Paddle Method).

    • Set the paddle speed to 50 RPM.[9]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[10]

  • Dissolution Medium:

    • Acid Stage (First 2 hours): 900 mL of 0.1 N HCl (pH 1.2).[9]

    • Buffer Stage (After 2 hours): After 2 hours, withdraw a sample from the acid stage. Do not replace the medium. Add 100 mL of a pre-warmed phosphate (B84403) buffer concentrate to the vessel to adjust the pH to 6.8 for the remainder of the study.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Begin paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Immediately filter each sample through a 0.45 µm syringe filter.[9]

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium of the corresponding pH.

  • Sample Analysis:

    • Analyze the filtered samples for Chlorpheniramine Maleate concentration using a validated HPLC method.

Protocol 2: HPLC Quantification of Chlorpheniramine Maleate

This protocol provides a general method for the quantification of CPM in dissolution samples.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and a 20 mM phosphate buffer (pH 7.0) in an 80:20 v/v ratio.[11]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 262 nm.[9]

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.[9]

  • Standard Preparation:

    • Prepare a stock solution of CPM reference standard in the dissolution medium.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the filtered dissolution samples.

    • Calculate the concentration of CPM in the samples by comparing their peak areas to the calibration curve.

Visualized Workflows and Logic Diagrams

Formulation_Development_Workflow cluster_0 Phase 1: Design & Formulation cluster_1 Phase 2: Testing & Analysis cluster_2 Phase 3: Optimization Preformulation Pre-formulation Studies (Drug-Excipient Compatibility) Formulation_Design Formulation Design (Polymer & Excipient Selection) Preformulation->Formulation_Design Blending Blending & Granulation Formulation_Design->Blending Compression Tablet Compression Blending->Compression Characterization Physical Characterization (Hardness, Friability) Compression->Characterization Dissolution In-Vitro Dissolution Testing Characterization->Dissolution Analysis HPLC Analysis Dissolution->Analysis Data_Review Data Review & Analysis Analysis->Data_Review Decision Target Profile Met? Data_Review->Decision Optimization Optimize Formulation (Adjust Excipient Ratios) Decision->Optimization No Finalize Finalize Formulation Decision->Finalize Yes Optimization->Formulation_Design

Caption: Workflow for developing and optimizing extended-release tablets.

Troubleshooting_Decision_Tree Start Problem: In-Vitro Release is Off-Target Slow_Release Cause: Release Too Slow? Start->Slow_Release Fast_Release Cause: Release Too Fast (or High Burst)? Start->Fast_Release High_Polymer High Polymer Content? Slow_Release->High_Polymer Yes High_Viscosity High Polymer Viscosity? High_Polymer->High_Viscosity No Sol_Decrease_Polymer Action: Decrease Polymer % High_Polymer->Sol_Decrease_Polymer Yes High_Hardness High Tablet Hardness? High_Viscosity->High_Hardness No Sol_Lower_Viscosity Action: Use Lower Viscosity Grade High_Viscosity->Sol_Lower_Viscosity Yes Sol_Reduce_Force Action: Reduce Compression Force High_Hardness->Sol_Reduce_Force Yes Low_Polymer Low Polymer Content? Fast_Release->Low_Polymer Yes Low_Viscosity Low Polymer Viscosity? Low_Polymer->Low_Viscosity No Sol_Increase_Polymer Action: Increase Polymer % Low_Polymer->Sol_Increase_Polymer Yes Soluble_Filler High % Soluble Filler? Low_Viscosity->Soluble_Filler No Sol_Higher_Viscosity Action: Use Higher Viscosity Grade Low_Viscosity->Sol_Higher_Viscosity Yes Sol_Add_Insoluble Action: Add/Increase Insoluble Filler Soluble_Filler->Sol_Add_Insoluble Yes

Caption: Decision tree for troubleshooting in-vitro release rate issues.

References

Reducing variability in in vivo absorption of chlorpheniramine maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorpheniramine (B86927) maleate (B1232345) (CPM). The information provided aims to help reduce variability in in vivo absorption studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the high variability in the in vivo absorption of chlorpheniramine maleate?

A1: The in vivo absorption of chlorpheniramine maleate is subject to significant variability due to several key factors:

  • First-Pass Metabolism: CPM undergoes extensive first-pass metabolism in the liver, which can vary between individuals and species, leading to a moderate oral bioavailability of 25% to 50%.[1][2][3][4][5][6]

  • Formulation-Dependent Variability: The type of oral dosage form—such as syrups, immediate-release tablets, or controlled-release capsules—significantly impacts the rate and extent of absorption.[1][2][3][4] Excipient design and release profiles are major contributors to this variability.[1][2][3][4]

  • Food Effects: The presence of food can delay the absorption of CPM.[1][3] Notably, a high-fat meal has been observed to cause secondary peaks in plasma concentration-time profiles, suggesting a possible reabsorption process.[7]

  • Interspecies Differences: Pharmacokinetic parameters for CPM, including absorption rates and bioavailability, show marked differences across various species such as humans, rabbits, dogs, and rats.[1][2]

  • Route of Administration: Different administration routes yield varied absorption profiles. For instance, intranasal and buccal routes can lead to faster absorption and partially bypass hepatic first-pass metabolism.[1][2][3][4]

Q2: How does the route of administration affect the bioavailability of chlorpheniramine maleate?

A2: The route of administration is a critical determinant of chlorpheniramine maleate's bioavailability:

  • Oral Administration: This is the most common route, but it results in moderate bioavailability (25%-50%) due to significant first-pass metabolism in the liver.[1][2][3][4][5][6]

  • Intravenous (IV) Administration: IV administration provides 100% bioavailability as it directly enters the systemic circulation, bypassing absorption and first-pass metabolism.[1]

  • Intranasal and Buccal Administration: These routes offer faster absorption compared to oral administration.[1][2][3][4] They partially avoid the first-pass effect, potentially leading to a quicker onset of action.[1][2][3][4] Studies have shown that the systemic bioavailability of nasally applied CPM is comparable to that of oral tablets.[8] Mucoadhesive buccal patches have been shown to result in 1.46 times higher bioavailability compared to oral dosage forms.[9]

Q3: What is the effect of food on the in vivo absorption of chlorpheniramine maleate?

A3: Food can influence the absorption of chlorpheniramine maleate, primarily by delaying it.[1][3] While the overall extent of absorption may not be significantly reduced, the time to reach peak plasma concentration (Tmax) can be prolonged.[1] One study observed that a high-fat, high-calorie meal did not affect the pharmacokinetics of chlorpheniramine, though it did increase the Cmax and AUC of codeine when co-administered.[10] Another study noted the appearance of secondary peaks in the plasma concentration profiles of four out of five subjects who consumed a large, fatty meal five hours after dosing, suggesting a potential reabsorption mechanism.[7]

Troubleshooting Guide

Issue: High inter-subject variability is observed in our preclinical in vivo absorption study.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Polymorphisms in Metabolic Enzymes Different expression levels of metabolic enzymes (e.g., cytochrome P450) can lead to variations in first-pass metabolism. Consider genotyping the animal models for relevant enzymes if feasible.
Differences in Gastrointestinal Physiology Variations in gastric emptying time, intestinal pH, and gut motility among subjects can affect drug dissolution and absorption. Standardize feeding schedules and the composition of meals (if any) prior to and during the study. Fasting subjects overnight is a common practice to reduce this variability.[11]
Inconsistent Dosing Technique Improper or inconsistent administration of the formulation can lead to variability in the amount of drug that is available for absorption. Ensure all personnel are thoroughly trained on the dosing procedure (e.g., oral gavage, intranasal instillation).
Formulation Instability The physical or chemical stability of the formulation can impact drug release. Ensure the formulation is stable under the study conditions and that each dose is homogenous.

Issue: The observed bioavailability of our oral chlorpheniramine maleate formulation is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Extensive First-Pass Metabolism Chlorpheniramine maleate is known to undergo significant first-pass hepatic metabolism.[1][2][3][4][5][6] Consider co-administering a known inhibitor of the relevant metabolic enzymes (in a separate, controlled study) to assess the extent of first-pass metabolism.
Poor Drug Dissolution The dissolution rate of the drug from the dosage form may be limiting its absorption. Conduct in vitro dissolution testing under various pH conditions to correlate with the in vivo findings. Consider formulation strategies to enhance dissolution, such as using more soluble salt forms or incorporating solubilizing excipients.
Drug Instability in the GI Tract The drug may be degrading in the acidic environment of the stomach or enzymatically in the intestine. Assess the stability of chlorpheniramine maleate in simulated gastric and intestinal fluids.
P-glycoprotein (P-gp) Efflux The drug may be a substrate for efflux transporters like P-gp in the intestinal wall, which would pump it back into the intestinal lumen. Investigate whether chlorpheniramine is a P-gp substrate. If so, co-administration with a P-gp inhibitor could clarify its impact.

Data Presentation

Table 1: Pharmacokinetic Parameters of Chlorpheniramine Maleate in Humans for Different Formulations and Routes of Administration.

Formulation/Route Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
Oral Immediate-Release4 mg (single dose)5.72.257.9[1]
Oral Controlled-ReleaseMultiple doses25.9 - 32.53.9 - 8.4837 - 1,202[1]
Buccal Mucoadhesive4 mg6.23.385.0[1]
Intranasal Spray (0.4%)1.12 mg1.43 (dose-normalized)0.25 - 3.026.44 (dose-normalized)[1][8]
Intranasal Spray (0.4%)2.24 mg1.21 (dose-normalized)0.25 - 3.025.56 (dose-normalized)[1][8]
Oral Tablet8 mg1.24 (dose-normalized)-25.91 (dose-normalized)[8]

Experimental Protocols

Protocol: In Vivo Absorption Study of an Oral Chlorpheniramine Maleate Formulation in a Rodent Model

1. Objective: To determine the pharmacokinetic profile of a novel oral formulation of chlorpheniramine maleate and assess its in vivo absorption characteristics.

2. Materials:

  • Test formulation of chlorpheniramine maleate

  • Reference formulation (e.g., an aqueous solution of CPM)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)[12][13]

3. Methods:

  • Animal Acclimatization: House the rats for at least one week prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing:

    • Divide the animals into two groups: Test formulation and Reference formulation.

    • Administer the respective formulations via oral gavage at a predetermined dose. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of chlorpheniramine in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[12][13] Protein precipitation is a common extraction technique.[12]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Determine the relative bioavailability of the test formulation compared to the reference formulation.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing (Test & Reference) fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis Bioanalysis (HPLC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for an in vivo absorption study of chlorpheniramine maleate.

logical_relationship cluster_factors Contributing Factors variability High In Vivo Absorption Variability first_pass First-Pass Metabolism variability->first_pass formulation Formulation Type variability->formulation food Food Effects variability->food species Interspecies Differences variability->species route Administration Route variability->route

References

Validation & Comparative

A Comparative Analysis: (-)-Chlorpheniramine Maleate Versus Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine (-)-Chlorpheniramine maleate (B1232345) and newer second-generation antihistamines. The following sections detail their respective performance based on experimental data, focusing on receptor binding affinity, clinical efficacy, sedative effects, and pharmacokinetics.

Receptor Binding Affinity: H1 and Muscarinic Receptors

The therapeutic action of antihistamines is primarily mediated by their antagonism of the histamine (B1213489) H1 receptor. However, off-target binding, particularly at muscarinic acetylcholine (B1216132) receptors, is a key differentiator between first- and second-generation agents, contributing to the differing side-effect profiles.[1] First-generation antihistamines, like chlorpheniramine (B86927), are known to cross the blood-brain barrier and exhibit anticholinergic effects, leading to side effects such as dry mouth, blurred vision, and sedation.[2][3][4] Second-generation antihistamines were developed to be more selective for peripheral H1 receptors with minimal penetration of the central nervous system, thereby reducing sedative and anticholinergic side effects.[5][6][7][8]

Dexchlorpheniramine, the active enantiomer of chlorpheniramine, demonstrates high affinity for the histamine H1 receptor.[1] In contrast, its affinity for muscarinic receptors is significantly lower.[9] Second-generation antihistamines generally exhibit high selectivity for the H1 receptor with negligible affinity for muscarinic receptors.[10]

CompoundReceptorDissociation Constant (Ki)Reference
DexchlorpheniramineHuman H1 Receptor2.67 - 4.81 nM[1]
DexchlorpheniramineMuscarinic Acetylcholine Receptor1,300 nM[9]
Cetirizine (B192768)Human H1 Receptor~6 nM[1]
LevocetirizineHuman H1 Receptor~3 nM[1]
Terfenadine (B1681261)Human Muscarinic ReceptorsLow Affinity[11]
Fexofenadine (B15129)Muscarinic ReceptorsNo effect at high concentrations[10]
Loratadine (B1675096)Muscarinic ReceptorsNo effect at high concentrations[10]

Clinical Efficacy: Suppression of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare suppression test is a standard pharmacodynamic assay to evaluate the in vivo efficacy of antihistamines. This test measures the ability of a drug to inhibit the localized skin reaction caused by histamine.

Multiple studies have demonstrated that second-generation antihistamines are generally more effective and have a longer duration of action in suppressing wheal and flare compared to chlorpheniramine.[12][13] For instance, a study comparing various antihistamines found the following rank order of effectiveness from most to least effective: cetirizine 10 mg, terfenadine 120 mg, terfenadine 60 mg, loratadine 10 mg, astemizole (B1665302) 10 mg, and chlorpheniramine 4 mg.[6][13] Another study showed that cetirizine, fexofenadine, epinastine, levocetirizine, dexchlorpheniramine, and hydroxyzine (B1673990) were the most potent in wheal suppression.[14][15]

AntihistamineWheal Inhibition (%)Flare Inhibition (%)Reference
Bilastine (B1667067) (parenteral)74.44%80.63%[16]
Bilastine (oral)70.27%77.67%[16]
Dexchlorpheniramine (parenteral)25.85%28.65%[16]
Fexofenadine--[17]
Chlorpheniramine--[17]

Note: A direct percentage comparison for Fexofenadine and Chlorpheniramine from a single study was not available in the provided search results. However, one study concluded that fexofenadine is better at relieving symptoms than chlorpheniramine.[17]

Sedative Effects and Central Nervous System (CNS) Penetration

A primary advantage of second-generation antihistamines is their reduced sedative effect due to limited penetration of the blood-brain barrier.[5][6][8] First-generation antihistamines, including chlorpheniramine, are lipophilic and readily cross the blood-brain barrier, leading to drowsiness and impaired cognitive and psychomotor function.[8][18]

Clinical studies consistently show that second-generation antihistamines like loratadine and fexofenadine are non-sedating at recommended doses.[5] While cetirizine can be minimally sedating in some individuals, it is significantly less so than first-generation agents.[5][19] A meta-analysis indicated that fexofenadine produced significantly lower sedative effects compared to both first and second-generation antihistamines.[19]

Antihistamine Class/DrugSedative EffectCNS PenetrationReference
First-Generation (e.g., Chlorpheniramine)HighHigh[4][8]
Second-Generation (general)Low to NoneLow[5][6][8]
LoratadineNot associated with performance impairmentLow[5]
FexofenadineNon-sedating, even at high dosesLow[5][19]
CetirizineCan impair performance and cognition in some, but much less than older antihistaminesLow[5][20]

Pharmacokinetic Properties

The pharmacokinetic profiles of antihistamines, including their bioavailability, metabolism, and elimination half-life, influence their dosing frequency and potential for drug interactions.

Parameter(-)-Chlorpheniramine maleateSecond-Generation Antihistamines
Bioavailability 25% to 50%[9][21]Varies by drug.
Protein Binding 72%[9]Moderate to high.[8]
Metabolism Hepatic (CYP2D6)[8][9]Varies: Loratadine and desloratadine (B1670295) are extensively metabolized by CYP enzymes, while cetirizine, levocetirizine, and fexofenadine undergo minimal hepatic metabolism.[8]
Elimination Half-life 13.9 to 43.4 hours[9]Generally long, allowing for once-daily dosing.[22]
Onset of Action Within 2 hours[9]Rapid onset of action.[22]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This in vitro assay quantifies the affinity of a drug for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells transfected to express human H1 receptors) are homogenized.

  • The homogenate is centrifuged to isolate cell membranes containing the receptors.[1]

  • The protein concentration of the membrane preparation is quantified.[1]

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) is incubated with the membrane preparation.

  • Varying concentrations of the unlabeled test compound (e.g., chlorpheniramine or a second-generation antihistamine) are added to compete with the radioligand for receptor binding.

  • The reaction is allowed to reach equilibrium.

3. Separation and Detection:

  • The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • This sigmoidal curve is used to calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[1]

Histamine-Induced Wheal and Flare Suppression Test

This in vivo clinical trial method assesses the pharmacodynamic activity of antihistamines.

1. Subject Selection:

  • Healthy volunteers are enrolled in the study.

  • A washout period is required before the study to ensure no residual effects from other medications.

2. Baseline Measurement:

  • A baseline skin reaction is induced by an epicutaneous test with histamine phosphate (B84403) (e.g., 1 mg/ml).

  • The resulting wheal (raised, edematous area) and flare (surrounding redness) areas are traced and measured at a specific time point (e.g., 10 minutes).[13]

3. Drug Administration:

  • Subjects are administered a single dose of the test antihistamine (e.g., chlorpheniramine, loratadine) or a placebo in a double-blind, crossover design.[13]

4. Post-Dose Measurements:

  • The histamine challenge is repeated at multiple time points after drug administration (e.g., hourly for 12 hours and at 24 hours).[13]

  • The wheal and flare areas are traced and measured at each time point.

5. Data Analysis:

  • The percentage of suppression of the wheal and flare areas at each time point is calculated relative to the baseline measurements.

  • The time to onset of action, maximum suppression, and duration of action are determined for each antihistamine and compared.[13]

Visualizations

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade of the histamine H1 receptor.

Antihistamine_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis cluster_conclusion Conclusion Receptor_Binding Receptor Binding Assays (H1, Muscarinic) Data_Analysis_1 Determine Ki values (Receptor Affinity & Selectivity) Receptor_Binding->Data_Analysis_1 Comparison Comparative Profile (Efficacy vs. Side Effects) Data_Analysis_1->Comparison Wheal_Flare Histamine-Induced Wheal & Flare Test Data_Analysis_2 Compare Efficacy, Sedation, & PK Parameters Wheal_Flare->Data_Analysis_2 CNS_Tests Cognitive & Psychomotor Tests CNS_Tests->Data_Analysis_2 Pharmacokinetics Pharmacokinetic Studies Pharmacokinetics->Data_Analysis_2 Data_Analysis_2->Comparison

Caption: Experimental workflow for comparing antihistamines.

References

A Comparative Guide to the Validation of HPLC Methods for (-)-Chlorpheniramine Maleate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of chlorpheniramine (B86927) maleate (B1232345). The focus is on the validation parameters and experimental protocols that are critical for robust and reliable analytical results in research and quality control settings.

Chlorpheniramine, an antihistamine, exists as a racemic mixture of two enantiomers, S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. Dexchlorpheniramine (B1670334) possesses the majority of the desired antihistaminic activity, while the R-(-) enantiomer is associated with sedative side effects.[1] Consequently, the ability to separate and quantify these enantiomers is crucial for pharmaceutical development and quality assurance. This guide compares two primary chiral HPLC approaches: one utilizing a chiral mobile phase additive and a conventional column, and the other employing a chiral stationary phase. Additionally, a capillary electrophoresis method is presented as an alternative technique.

Comparison of Validated Analytical Methods

The following tables summarize the key performance characteristics of different validated methods for the enantiomeric separation of chlorpheniramine.

Table 1: HPLC Method Comparison

ParameterMethod A: Chiral Mobile Phase AdditiveMethod B: Chiral Stationary Phase
Stationary Phase Octadecyl silane (B1218182) (ODS), C18Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)[2]
Mobile Phase 5 mM Sodium Phosphate (B84403), 0.5 mM Carboxymethyl-β-cyclodextrin, Methanol (B129727), Triethylamine (B128534) (73:25:2, v/v/v), pH 4.3[3]n-Hexane, 2-Propanol, Diethylamine (B46881) (97.5:2.5:0.025, v/v/v)[2]
Flow Rate 0.24 mL/min[3]1.2 mL/min[2]
Detection UV at 224 nm[3]Photodiode Array (PDA) at 258 nm[2]
Linearity Range Not explicitly stated, but method was validated.2-10 µg/mL for both enantiomers[2]
Correlation Coefficient (r) Not explicitly stated.0.999 for both enantiomers[2]
Limit of Detection (LOD) Not explicitly stated.S-(+)-CLP: 0.29 µg/mL, R-(-)-CLP: 0.44 µg/mL[2]
Limit of Quantitation (LOQ) Not explicitly stated.S-(+)-CLP: 0.88 µg/mL, R-(-)-CLP: 1.31 µg/mL[2]
Accuracy (% Recovery) Not explicitly stated, but described as having sufficient accuracy.[3]99.41% - 101.82%[2]
Precision (RSD%) Not explicitly stated, but described as having sufficient precision.[3]Intra- and interday precision determined at 3 concentration levels.[2]
Run Time Not explicitly stated.15 min[2]

Table 2: Alternative Method: Capillary Electrophoresis

ParameterCapillary Zone Electrophoresis Method
Chiral Selector 1.5 mM Carboxymethyl-β-cyclodextrin in an acidic background electrolyte[4]
Linearity Range 2-10 µg/mL[4]
Correlation Coefficient (R²) 0.9992[4]
Limit of Detection (LOD) 0.25 µg/mL[4]
Limit of Quantitation (LOQ) 0.75 µg/mL[4]
Repeatability (RSD%) 5.0%[4]

Experimental Protocols

Method A: HPLC with Chiral Mobile Phase Additive

This method utilizes a conventional ODS (C18) column and introduces chirality into the separation system via a chiral additive in the mobile phase.

Instrumentation:

  • HPLC system with a UV detector.

  • ODS column.

Mobile Phase Preparation:

  • Prepare a 5 mM aqueous sodium phosphate solution.

  • Add carboxymethyl-β-cyclodextrin to a final concentration of 0.5 mM.

  • Mix the aqueous solution with methanol and triethylamine in a ratio of 73:25:2 (v/v/v).

  • Adjust the pH of the final mobile phase to 4.3.[3]

Chromatographic Conditions:

  • Flow rate: 0.24 mL/min (isocratic elution).[3]

  • Detection wavelength: 224 nm.[3]

Sample Preparation:

  • Dissolve the chlorpheniramine maleate sample in a suitable diluent, likely the mobile phase, to achieve a concentration within the validated range of the method.

Method B: HPLC with Chiral Stationary Phase

This method employs a specialized column where the stationary phase itself is chiral, leading to differential interaction with the enantiomers.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector.[2]

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[2]

Mobile Phase Preparation:

  • Mix n-hexane, 2-propanol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).[2]

Chromatographic Conditions:

  • Flow rate: 1.2 mL/min (isocratic mode).[2]

  • Column temperature: 25°C.[2]

  • Detection wavelength: 258 nm.[2]

Sample Preparation from Syrup Formulation:

  • Dilute 1 mL of the commercial syrup (containing 1 mg of racemic chlorpheniramine maleate in 5 mL) to 10 mL with distilled water and sonicate.[2]

  • Take a 1 mL aliquot of the diluted solution.

  • Add 25 µL of internal standard (Diphenhydramine) and 100 µL of 0.1 M NaOH.

  • Extract with 1.5 mL of n-hexane-dichloromethane (2:1 v/v) by vortexing for 2 minutes, followed by centrifugation.

  • Separate 1 mL of the organic phase, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.[1]

Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines are typically followed.[2]

HPLC_Validation_Workflow start Start Validation specificity Specificity (No Interference) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness (Small Variations) loq->robustness system_suitability System Suitability (Resolution, Tailing Factor) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for the validation of an HPLC method.

Discussion

Both HPLC methods demonstrate the capability to successfully separate the enantiomers of chlorpheniramine maleate.

  • Method A (Chiral Mobile Phase Additive) offers the advantage of using a more common and less expensive C18 column. This can be a cost-effective approach for laboratories not equipped with a variety of chiral columns. However, the mobile phase is more complex, and method development can be more time-consuming to optimize the concentration of the chiral additive and other mobile phase components.

  • Method B (Chiral Stationary Phase) provides a more direct and often more robust separation. The Chiralpak AD-H column is specifically designed for enantiomeric separations and can offer higher selectivity and resolution.[2] While the initial investment in a chiral column is higher, the simpler mobile phase can lead to faster method development and greater reproducibility. The provided validation data for this method is comprehensive, demonstrating its suitability for quantitative analysis in pharmaceutical formulations.[2]

  • Capillary Electrophoresis presents a viable alternative to HPLC. It often requires smaller sample volumes and less solvent, making it a "greener" analytical technique. The validation data shows excellent resolution and sensitivity, comparable to the HPLC methods.[4]

Conclusion

The choice of method for the enantioselective analysis of chlorpheniramine maleate will depend on the specific requirements of the laboratory, including available instrumentation, budget, and the desired level of throughput. For routine quality control of pharmaceutical formulations, a validated HPLC method using a chiral stationary phase, such as the one described with Chiralpak AD-H, offers a robust and reliable solution with well-defined performance characteristics.[2] The use of a chiral mobile phase additive provides a flexible and cost-effective alternative. Capillary electrophoresis is also a powerful technique that should be considered, particularly when sample volume is limited or reduced solvent consumption is a priority. Regardless of the method chosen, thorough validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

A Comparative Guide to UV-Spectrophotometry and HPLC for Chlorpheniramine Maleate Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of active pharmaceutical ingredients (APIs), the choice of analytical methodology is paramount to ensure accuracy, precision, and efficiency. This guide provides a detailed comparison of two commonly employed analytical techniques, UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the assay of chlorpheniramine (B86927) maleate (B1232345) (CPM). This comparison is based on experimental data from various validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of methodology.

Data Presentation: A Side-by-Side Comparison

The performance of UV-spectrophotometry and HPLC for the determination of chlorpheniramine maleate is summarized in the table below. The data presented are compiled from several validation studies and highlight the key analytical performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Validation ParameterUV-SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Linearity Range 10-60 µg/mL[1][2]10-80 µg/mL[3]
Correlation Coefficient (R²) > 0.999[1][3]> 0.999[3][4]
Accuracy (% Recovery) 99.70% - 100.46%[5]98.12% - 101.53%[4]
Precision (% RSD) < 2%[1]< 2%[6]
Limit of Detection (LOD) 0.62 - 2.2 µg/mL[1][7]Not explicitly stated in the provided results
Limit of Quantification (LOQ) 1.87 - 6.6 µg/mL[1][7]Not explicitly stated in the provided results
Specificity Can be affected by excipients and impurities.[8] Derivative spectrophotometry can improve specificity.[3][8]Generally high, with good separation from excipients and degradation products.[8][9]

Experimental Protocols

Detailed methodologies for both UV-spectrophotometry and HPLC are crucial for reproducibility. The following protocols are synthesized from validated methods reported in the literature.

UV-Spectrophotometry Method

A simple, rapid, and cost-effective UV-spectrophotometric method has been developed for the estimation of chlorpheniramine maleate.[1]

  • Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is used.[7]

  • Solvent Selection : 0.1N Hydrochloric acid (HCl) is commonly used as the solvent.[1][2][7]

  • Preparation of Standard Stock Solution : Accurately weigh 10 mg of chlorpheniramine maleate and dissolve it in a 100 mL volumetric flask with 0.1N HCl to obtain a concentration of 100 µg/mL.[7]

  • Working Standard Solutions : From the stock solution, prepare a series of dilutions ranging from 10-60 µg/mL with 0.1N HCl.[1][2]

  • Wavelength of Maximum Absorbance (λmax) : Scan the prepared solutions in the UV range (200-400 nm) against a 0.1N HCl blank to determine the λmax. The λmax for chlorpheniramine maleate in 0.1N HCl is typically observed at 261-262 nm.[1][2]

  • Assay of Tablet Formulation :

    • Weigh and finely powder 10 tablets.

    • Transfer a quantity of powder equivalent to 4 mg of chlorpheniramine maleate to a 10 mL volumetric flask.[2]

    • Add about 7 mL of 0.1N HCl and sonicate for 30 minutes.[2]

    • Make up the volume to 10 mL with 0.1N HCl and filter the solution.[2]

    • Further dilute the filtrate with 0.1N HCl to achieve a concentration within the linearity range.[2]

    • Measure the absorbance of the final solution at the determined λmax and calculate the drug content.[2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high specificity and is a widely used technique for the analysis of pharmaceuticals.[10]

  • Instrumentation : A standard HPLC system equipped with a UV detector and a C18 column is utilized.[4]

  • Mobile Phase : A mixture of phosphate (B84403) buffer (pH 4.0) and methanol (B129727) in a ratio of 60:40 (v/v) is a commonly used mobile phase.[3][8][9]

  • Flow Rate : A flow rate of 1.0 mL/min is typically maintained.[8][9]

  • Detection Wavelength : The detection is carried out at a wavelength of 235 nm.[4]

  • Preparation of Standard Solution : Prepare a standard solution of chlorpheniramine maleate in the mobile phase at a known concentration.

  • Preparation of Sample Solution :

    • Weigh and powder a suitable number of tablets.

    • Extract the drug from the tablet powder with the mobile phase.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions : Inject the standard and sample solutions into the chromatograph. The retention time for chlorpheniramine maleate is recorded, and the peak area is used for quantification.

Methodology Visualization

To better illustrate the processes and comparisons, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_uv UV-Spectrophotometry cluster_hplc HPLC cluster_validation Method Validation & Comparison start Bulk Drug / Formulation prep Weighing, Dissolution, and Dilution start->prep uv_analysis Absorbance Measurement at λmax prep->uv_analysis hplc_analysis Chromatographic Separation (C18 Column, Mobile Phase) prep->hplc_analysis uv_data UV Data (Absorbance) uv_analysis->uv_data validation Validation Parameters (Linearity, Accuracy, Precision, etc.) uv_data->validation hplc_data HPLC Data (Peak Area, Retention Time) hplc_analysis->hplc_data hplc_data->validation comparison Statistical Comparison (e.g., t-test) validation->comparison conclusion Method Equivalency Assessment comparison->conclusion

Cross-validation workflow for analytical methods.

MethodComparison cluster_attributes Comparison Attributes UV_Spec UV-Spectrophotometry Low Cost Rapid Analysis Simple Operation Susceptible to interference from excipients Cost Cost UV_Spec:cost->Cost Speed Speed UV_Spec:speed->Speed Simplicity Simplicity UV_Spec:simplicity->Simplicity HPLC HPLC High Specificity High Sensitivity Robustness Higher Cost More Complex Operation Longer Analysis Time Specificity Specificity HPLC:specificity->Specificity Sensitivity Sensitivity HPLC:sensitivity->Sensitivity

Comparison of UV-Spectrophotometry and HPLC attributes.

Conclusion

Both UV-spectrophotometry and HPLC are valid methods for the determination of chlorpheniramine maleate in pharmaceutical formulations.[3][8][9] The choice between the two often depends on the specific requirements of the analysis.

UV-spectrophotometry is a simple, rapid, and cost-effective technique, making it suitable for routine quality control analysis where the sample matrix is not complex.[1] However, its specificity can be a limitation, as excipients or other active ingredients may interfere with the absorbance measurement.[8] The use of derivative spectrophotometry can mitigate this issue to some extent by enhancing the resolution of overlapping spectra.[3][8]

On the other hand, HPLC provides superior specificity and sensitivity, allowing for the accurate quantification of chlorpheniramine maleate even in the presence of interfering substances.[4][10] This makes it the method of choice for stability studies, analysis of formulations with complex matrices, and when lower detection and quantification limits are required. While HPLC is more expensive and complex to operate, its robustness and reliability often justify the additional resources.[11]

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data, the nature of the sample, and the specific analytical requirements of the laboratory. For routine analysis of simple formulations, UV-spectrophotometry may be sufficient, while for more demanding applications, HPLC is the preferred method.[10]

References

In Vitro and In Vivo Correlation of Chlorpheniramine Maleate Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro release and in vivo absorption of different chlorpheniramine (B86927) maleate (B1232345) (CPM) extended-release formulations. The core of this comparison is based on a pivotal study that successfully established a Level A in vitro-in vivo correlation (IVIVC), demonstrating a direct and predictable relationship between the drug's dissolution characteristics in the laboratory and its performance in the human body. Understanding this correlation is critical for the rational design and optimization of extended-release dosage forms, potentially reducing the need for extensive bioequivalence studies.

Comparative Performance of Chlorpheniramine Maleate Formulations

A cornerstone study evaluated four distinct extended-release tablet formulations of chlorpheniramine maleate, each designed to have different release rate characteristics. While the specific quantitative data from this seminal study is not publicly available, the research conclusively demonstrated a statistically significant Level A IVIVC.[1] This level of correlation is the highest and most stringent, indicating a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1]

The study's findings are summarized in the tables below, illustrating the rank-order relationship between the in vitro release and in vivo pharmacokinetic parameters. Formulations with faster in vitro release profiles exhibited higher peak plasma concentrations (Cmax) and shorter times to reach peak concentration (Tmax), while those with slower release profiles showed lower Cmax values and extended Tmax.[1]

Table 1: In Vitro Dissolution Profile Comparison of Four Chlorpheniramine Maleate Extended-Release Formulations

FormulationIn Vitro Release Rate
Formulation ARapid
Formulation BIntermediate-Fast
Formulation CIntermediate-Slow
Formulation DSlow

Table 2: In Vivo Pharmacokinetic Parameter Comparison of Four Chlorpheniramine Maleate Extended-Release Formulations

FormulationCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)AUC (Total Drug Exposure)
Formulation AHighShortComparable
Formulation BIntermediate-HighIntermediateComparable
Formulation CIntermediate-LowExtendedComparable
Formulation DLowLongestComparable

The correlation between the in vitro and in vivo data was exceptionally strong, with a reported coefficient of determination (r²) greater than 0.98.[1] This indicates that over 98% of the variability in the in vivo absorption could be explained by the in vitro dissolution data.

Experimental Protocols

The successful establishment of the IVIVC was underpinned by well-defined and controlled experimental methodologies for both the in vitro and in vivo studies.

In Vitro Dissolution Testing

The in vitro release rate of chlorpheniramine maleate from the four extended-release tablet formulations was determined using the following protocol:[1]

  • Apparatus: USP Apparatus 2 (Paddle Method)

  • Medium: 1000 mL of distilled water

  • Temperature: 37.0 ± 0.5°C

  • Agitation Speed: 50 rpm

  • Sampling: Samples were collected from 12 individual tablets of each formulation to assess the release profile over time.

In Vivo Bioavailability Study

The in vivo performance of the four formulations was evaluated in a clinical study with the following design:[1]

  • Study Population: 24 healthy adult male subjects.

  • Study Design: A crossover study design was employed, where each subject received all four formulations.

  • Conditions: The study was conducted under fasting conditions to minimize variability in drug absorption due to food effects.

  • Data Analysis: The in vivo absorption profiles were determined from the plasma concentration-time data using the Wagner-Nelson deconvolution method.[1] This method allows for the calculation of the cumulative amount of drug absorbed over time.

IVIVC Workflow and Signaling Pathway

The process of establishing a Level A IVIVC involves a systematic workflow, from the initial in vitro dissolution testing to the final correlation analysis. This logical relationship is depicted in the following diagram.

Caption: Workflow for Establishing a Level A In Vitro-In Vivo Correlation.

References

A Comparative Efficacy Analysis: Dexchlorpheniramine vs. Racemic Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, pharmacokinetics, and safety profiles of dexchlorpheniramine (B1670334) and its racemic counterpart, chlorpheniramine (B86927). The information presented is supported by experimental data to aid in research, development, and clinical understanding of these first-generation antihistamines.

Executive Summary

Chlorpheniramine is a widely used antihistamine that exists as a racemic mixture of two stereoisomers: dexchlorpheniramine ((+)-S-chlorpheniramine) and levchlorpheniramine ((-)-R-chlorpheniramine). The antihistaminic activity of the racemic mixture is primarily attributed to dexchlorpheniramine, which exhibits a significantly higher affinity for the histamine (B1213489) H1 receptor.[1] This guide delves into the quantitative differences in receptor binding, pharmacokinetic properties, and clinical implications of using the isolated, pharmacologically active enantiomer versus the racemic mixture.

Data Presentation

The following tables summarize the key quantitative data comparing dexchlorpheniramine and racemic chlorpheniramine.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Reference
DexchlorpheniramineHuman H1 Receptor2.67 - 4.81 nM[2]
LevchlorpheniramineHuman H1 Receptor211 - 361 nM[2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of Chlorpheniramine Enantiomers

ParameterDexchlorpheniramine ((+)-S)Levchlorpheniramine ((-)-R)Racemic ChlorpheniramineReference
Oral Clearance (CL/F) LowerHigherNot specified[3]
Area Under the Curve (AUC) HigherLowerNot specified[3]
Elimination Half-life (t1/2) ~20 hours (in adults)Shorter than dexchlorpheniramineNot specified

Clinical Efficacy and Side Effects

Dexchlorpheniramine is considered to be twice as potent as racemic chlorpheniramine.[1] The clinical efficacy of racemic chlorpheniramine is largely due to the presence of dexchlorpheniramine. Studies have shown that dexchlorpheniramine effectively relieves symptoms of allergic rhinitis, such as sneezing, rhinorrhea, and itching.[4][5]

While both dexchlorpheniramine and racemic chlorpheniramine are effective, their side effect profiles, particularly sedation, are a key consideration. Some studies suggest that dexchlorpheniramine may have a better safety profile with a lower incidence of drowsiness compared to the racemic mixture. However, as a first-generation antihistamine, sedation remains a common side effect for both.[6] Other potential side effects include dizziness, dry mouth, and restlessness.[6]

Experimental Protocols

Chiral Separation of Chlorpheniramine Enantiomers by HPLC

This protocol describes a method for the separation and quantification of dexchlorpheniramine and levchlorpheniramine in pharmaceutical formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: An amylose (B160209) tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 97.5:2.5:0.025 v/v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV at 258 nm.[2]

Procedure:

  • Standard Preparation: Prepare standard solutions of racemic chlorpheniramine and pure dexchlorpheniramine in the mobile phase.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

  • Injection: Inject the prepared samples and standards into the HPLC system.

  • Analysis: Identify and quantify the peaks corresponding to dexchlorpheniramine and levchlorpheniramine based on the retention times of the standards.

Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the binding affinity of dexchlorpheniramine and racemic chlorpheniramine to the histamine H1 receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine (a radiolabeled H1 antagonist).

  • Competitors: Dexchlorpheniramine and racemic chlorpheniramine at various concentrations.

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the competitor (dexchlorpheniramine or racemic chlorpheniramine).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Representative Clinical Trial Protocol: Allergic Rhinitis

This synthesized protocol is based on common elements found in clinical trials investigating antihistamines for allergic rhinitis.[4][7][8]

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Adult patients with a documented history of seasonal allergic rhinitis.

  • Intervention:

    • Group 1: Dexchlorpheniramine (e.g., 2 mg orally three times daily).[4]

    • Group 2: Racemic Chlorpheniramine (e.g., 4 mg orally three times daily).

  • Duration: 2 weeks.

  • Primary Efficacy Endpoint: Change from baseline in Total Nasal Symptom Score (TNSS), which includes patient-rated scores for sneezing, rhinorrhea, nasal itching, and nasal congestion.

  • Secondary Endpoints:

    • Change from baseline in individual symptom scores.

    • Overall assessment of efficacy by both patient and investigator.

    • Incidence and severity of adverse events, particularly sedation, assessed using a standardized scale (e.g., a visual analog scale for drowsiness).

  • Statistical Analysis: Comparison of the change in TNSS between the two groups using an appropriate statistical test (e.g., ANCOVA), with a focus on demonstrating non-inferiority or superiority of dexchlorpheniramine.

Mandatory Visualization

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_G11 Gq/11 Protein H1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Dexchlorpheniramine Dexchlorpheniramine Dexchlorpheniramine->H1R Blocks

Caption: Histamine H1 Receptor Signaling and Dexchlorpheniramine Inhibition.

G Experimental Workflow for Efficacy Comparison cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial cluster_data Data Analysis and Comparison Receptor_Binding Receptor Binding Assay (Determine Ki for H1 Receptor) Data_Analysis Statistical Analysis Receptor_Binding->Data_Analysis Chiral_Separation Chiral HPLC Analysis (Confirm Enantiomeric Purity) Chiral_Separation->Data_Analysis Patient_Recruitment Patient Recruitment (Allergic Rhinitis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Dex Treatment Group: Dexchlorpheniramine Randomization->Treatment_Dex Treatment_Racemic Treatment Group: Racemic Chlorpheniramine Randomization->Treatment_Racemic Efficacy_Assessment Efficacy Assessment (Symptom Scores) Treatment_Dex->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Sedation) Treatment_Dex->Safety_Assessment Treatment_Racemic->Efficacy_Assessment Treatment_Racemic->Safety_Assessment Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Comparison Efficacy & Safety Comparison Data_Analysis->Comparison

Caption: Workflow for Dexchlorpheniramine vs. Racemic Chlorpheniramine Comparison.

References

Navigating the Chiral Maze: A Comparative Analysis of Stationary Phases for Chlorpheniramine Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Chlorpheniramine (B86927), a widely used antihistamine, exists as a racemic mixture, with the S-(+)-enantiomer possessing significantly greater therapeutic activity. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the successful high-performance liquid chromatography (HPLC) separation of chlorpheniramine enantiomers, supported by experimental data to inform your method development.

The separation of chlorpheniramine's enantiomers is a key analytical challenge. The choice of chiral stationary phase is paramount in achieving the desired resolution and selectivity. This comparison focuses on the performance of polysaccharide-based, cyclodextrin-based, and a chiral mobile phase additive approach, offering insights into their respective strengths and optimal operating conditions.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the quantitative performance of different chiral separation methods for chlorpheniramine based on published experimental data. This allows for a direct comparison of their efficiency in terms of retention, selectivity, and resolution.

Chiral Stationary Phase (CSP) TypeColumn NameMobile Phase Composition (v/v/v)k'1k'2Separation Factor (α)Resolution (Rs)
Polysaccharide-basedChiralpak AD-Hn-hexane / isopropanol (B130326) / diethylamine (B46881) (97.5:2.5:0.025)--1.24[1]3.80[1]
Cyclodextrin-basedCyclobond I 20000.25% diethylamine acetate (B1210297) (pH 4.4) / methanol (B129727) / acetonitrile (B52724) (85:7.5:7.5)--1.12[2]1.17[2]
Chiral Mobile Phase AdditiveODS (C18)5 mM sodium phosphate (B84403) buffer with 0.5 mM carboxymethyl-β-cyclodextrin / methanol / triethylamine (B128534) (73:25:2), pH 4.3----
Protein-basedOvomucoid (OVM)Data not available in searched literature----

k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively. Data denoted with "-" was not available in the cited literature.

Delving into the Methodologies: Experimental Protocols

The successful application of these chiral stationary phases is highly dependent on the precise experimental conditions. Below are the detailed protocols for the methods presented in the comparison table.

Protocol 1: Polysaccharide-Based CSP (Chiralpak AD-H)

This method, utilizing an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, demonstrates excellent resolution and selectivity for chlorpheniramine enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in a ratio of 97.5:2.5:0.025 (v/v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 258 nm.[1]

Protocol 2: Cyclodextrin-Based CSP (Cyclobond I 2000)

This protocol employs a β-cyclodextrin bonded stationary phase, which offers a different mechanism of chiral recognition based on inclusion complexation.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Cyclobond I 2000 (dimensions not specified).[2]

  • Mobile Phase: A mixture of 0.25% diethylamine acetate buffer (pH 4.4), methanol, and acetonitrile in a ratio of 85:7.5:7.5 (v/v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Temperature: Not specified.

  • Detection: UV or MS.[2]

Protocol 3: Chiral Mobile Phase Additive with a Standard ODS Column

An alternative to dedicated chiral columns is the use of a chiral additive in the mobile phase with a conventional achiral column. This approach can be a cost-effective screening method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: ODS (C18) column.

  • Mobile Phase: A mixture of 5 mM aqueous sodium phosphate buffer containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine in a ratio of 73:25:2 (v/v/v), with the pH adjusted to 4.3.[3]

  • Flow Rate: 0.24 mL/min.[3]

  • Temperature: Not specified.

  • Detection: UV at 224 nm.[3]

Protocol 4: Protein-Based CSP (Ovomucoid)

Protein-based CSPs, such as those using ovomucoid, can offer unique selectivity for a wide range of chiral compounds. While quantitative data for chlorpheniramine on this specific phase was not detailed in the reviewed literature, its successful application has been reported, suggesting it is a viable option for method development.[4] Researchers are encouraged to screen these columns with various mobile phase compositions, typically in reversed-phase mode.

Visualizing the Workflow: Chiral Separation Method Development

The process of developing a robust chiral separation method follows a logical progression. The following diagram illustrates a typical workflow for the enantioseparation of chlorpheniramine.

ChiralSeparationWorkflow cluster_prep Preparation cluster_screening CSP & Mobile Phase Screening cluster_optimization Method Optimization cluster_analysis Analysis & Validation racemic_std Racemic Chlorpheniramine Standard Preparation csp_selection Select CSPs (Polysaccharide, Cyclodextrin, Protein, etc.) racemic_std->csp_selection sample_prep Sample Preparation (e.g., Formulation Dissolution) sample_prep->csp_selection mp_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) csp_selection->mp_screening Initial Runs optimize_params Optimize Parameters (Mobile Phase Ratio, Additives, Flow Rate, Temperature) mp_screening->optimize_params Promising Conditions hplc_analysis HPLC Analysis optimize_params->hplc_analysis Optimized Method data_analysis Data Analysis (Calculate α, Rs, k') hplc_analysis->data_analysis method_validation Method Validation (ICH Guidelines) data_analysis->method_validation

Caption: Workflow for Chiral HPLC Method Development for Chlorpheniramine.

Conclusion

The selection of an appropriate chiral stationary phase is a critical decision in the analytical development of chlorpheniramine. The polysaccharide-based Chiralpak AD-H column demonstrated superior resolution in the presented data, making it a strong candidate for baseline separation. The cyclodextrin-based Cyclobond I 2000 also provides a viable, albeit lower-resolution, alternative. For initial screening or when a dedicated chiral column is unavailable, the chiral mobile phase additive method offers a cost-effective approach. While quantitative data was limited in the reviewed literature, protein-based CSPs like the ovomucoid column should not be overlooked and may provide unique selectivity. Ultimately, the optimal choice will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. The provided protocols and workflow diagram serve as a valuable starting point for researchers to efficiently develop and optimize their chiral separation methods for chlorpheniramine.

References

A Comparative Analysis of the Antihistaminic Activity of Dimethindene Maleate and Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals evaluating the pharmacological profiles of two first-generation H1 receptor antagonists.

This guide provides a comprehensive comparison of the antihistaminic properties of dimethindene (B1670660) maleate (B1232345) and chlorpheniramine (B86927) maleate, two established first-generation H1 receptor antagonists. The following sections present a detailed analysis of their receptor binding affinity, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Quantitative Data Summary

To facilitate a clear comparison of the antihistaminic activity of dimethindene maleate and chlorpheniramine maleate, the following tables summarize key quantitative data from various studies.

Table 1: H1 Receptor Binding Affinity
CompoundReceptorLigandAssay TypeKi (nM)
Dimethindene Maleate Histamine (B1213489) H1[3H]mepyramineRadioligand Binding1.5[1]
Chlorpheniramine Maleate Histamine H1[3H]mepyramineRadioligand Binding8.8[2]
Dexchlorpheniramine Histamine H1Not SpecifiedRadioligand Binding2.67 - 4.81[3][4]

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Dexchlorpheniramine is the active S-enantiomer of chlorpheniramine.

Table 2: In Vivo Efficacy - Histamine-Induced Wheal and Flare Suppression

A randomized, crossover study in 60 healthy volunteers compared the antihistaminic activity of oral dimethindene maleate and chlorpheniramine maleate by measuring the reduction in histamine-induced wheal and flare areas.[5][6]

Treatment (Oral Dose)Mean Weal Area Reduction (%)Mean Flare Area Reduction (%)
Dimethindene Maleate (3 mg) Significant reduction (P < 0.001 vs. placebo)Significant reduction (P < 0.001 vs. placebo)
Dimethindene Maleate (6 mg) 28.8 (P < 0.01 vs. Chlorpheniramine)39.1 (P < 0.05 vs. 3 mg Dimethindene)
Chlorpheniramine Maleate (12 mg) Significant reduction (P < 0.001 vs. placebo)Significant reduction (P < 0.05 vs. placebo)
Placebo --

The study concluded that the antihistamine activity of dimethindene was better than that of chlorpheniramine.[5][6]

Table 3: Pharmacokinetic Parameters in Humans (Oral Administration)
ParameterDimethindene MaleateChlorpheniramine Maleate
Time to Peak Plasma Concentration (Tmax) ~2 hours[7]2-4 hours[8]
Elimination Half-Life (t1/2) ~6 hours (intravenous)[9]13-25 hours[8]
Oral Bioavailability (F) Not explicitly stated25% - 50%[8]

Note: The pharmacokinetic data presented are from separate studies and are not from a direct head-to-head comparison. Values can vary depending on the study population and formulation.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of dimethindene maleate and chlorpheniramine maleate to the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).[3][10]

  • Radioligand: [3H]mepyramine.[10][11]

  • Test compounds: Dimethindene maleate and chlorpheniramine maleate.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).[10]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In triplicate, incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound (dimethindene maleate or chlorpheniramine maleate). A set of tubes containing only the membranes and [3H]mepyramine serves as the total binding control. Another set containing membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist is used to determine non-specific binding.[11]

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate for a specific time at a defined temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[3]

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.[3]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[3][10]

Histamine-Induced Wheal and Flare Suppression Test

This in vivo method assesses the antihistaminic effect of a drug in human subjects.

Objective: To evaluate and compare the in vivo efficacy of dimethindene maleate and chlorpheniramine maleate in suppressing histamine-induced skin reactions.

Procedure:

  • Subject Enrollment: Recruit healthy volunteers for a randomized, double-blind, placebo-controlled, crossover study.[5]

  • Drug Administration: Administer single oral doses of dimethindene maleate, chlorpheniramine maleate, or placebo to the subjects.

  • Histamine Challenge: At predetermined time points after drug administration, inject a fixed amount of histamine (e.g., 2 µg) intradermally into the forearm of each subject.[5]

  • Measurement: After a specified time (e.g., 15-20 minutes), measure the areas of the resulting wheal (raised, edematous lesion) and flare (surrounding erythema).[12][13] This can be done by tracing the outlines onto transparent paper and then calculating the area using planimetry or digital imaging software.

  • Data Analysis: Compare the mean wheal and flare areas for each treatment group to the placebo group and to each other using appropriate statistical methods to determine the percentage of inhibition and statistical significance.[5]

Visualizations

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor. Both dimethindene maleate and chlorpheniramine maleate act as antagonists at this receptor, blocking the downstream effects of histamine.[14][15]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified signaling cascade of the histamine H1 receptor.

Comparative Experimental Workflow: Wheal and Flare Suppression Test

The diagram below outlines the key steps in a clinical trial designed to compare the in vivo efficacy of dimethindene maleate and chlorpheniramine maleate.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_challenge Histamine Challenge cluster_measurement Data Collection & Analysis Recruitment Recruit Healthy Volunteers Randomization Randomize into Treatment Groups (Crossover Design) Recruitment->Randomization Dimethindene Administer Dimethindene Maleate Randomization->Dimethindene Chlorpheniramine Administer Chlorpheniramine Maleate Randomization->Chlorpheniramine Placebo Administer Placebo Randomization->Placebo Histamine_Injection Intradermal Histamine Injection Dimethindene->Histamine_Injection Chlorpheniramine->Histamine_Injection Placebo->Histamine_Injection Measure_Wheal_Flare Measure Wheal & Flare Areas Histamine_Injection->Measure_Wheal_Flare Data_Analysis Statistical Analysis: Compare Inhibition Measure_Wheal_Flare->Data_Analysis

Caption: Workflow for a comparative wheal and flare suppression study.

References

A Comparative Analysis of Pheniramine and Chlorpheniramine Maleate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two First-Generation Antihistamines

Pheniramine (B192746) maleate (B1232345) and its halogenated derivative, chlorpheniramine (B86927) maleate, are both first-generation alkylamine antihistamines widely utilized in the symptomatic relief of allergic conditions. While structurally similar, the addition of a chlorine atom to the phenyl ring of pheniramine to form chlorpheniramine significantly alters its pharmacological profile. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers and drug development professionals in their selection and application.

Key Differences at a Glance

Chlorpheniramine is a chlorinated derivative of pheniramine, a structural modification that enhances its potency as a histamine (B1213489) H1 receptor antagonist.[1] While both are effective antihistamines, chlorpheniramine is reported to be approximately 20 times more potent than pheniramine. Both compounds are known to cross the blood-brain barrier, leading to sedative effects, a characteristic feature of first-generation antihistamines.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for pheniramine maleate and chlorpheniramine maleate based on available research data.

Table 1: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki)Notes
Pheniramine Maleate Histamine H1Data not available in reviewed literature-
MuscarinicData not available in reviewed literaturePossesses anticholinergic properties.[2]
Chlorpheniramine Maleate Histamine H12.67 - 4.81 nM (for dexchlorpheniramine, the active enantiomer)[3]High affinity for the H1 receptor.
Muscarinic20 - 30 µM (for dexchlorpheniramine)[3]Low affinity for muscarinic receptors, though anticholinergic effects are observed clinically.[3]

Table 2: Pharmacokinetic Parameters in Healthy Adults (Oral Administration)

ParameterPheniramine MaleateChlorpheniramine Maleate
Dose 30.5 mg (free base)4 mg
Cmax (Peak Plasma Concentration) 173 - 274 ng/mL~5.7 ng/mL
Tmax (Time to Peak Plasma Concentration) 1 - 2.5 hours~2.2 hours
Terminal Half-life (t½) 16 - 19 hours13.9 - 43.4 hours[3]
AUC (Area Under the Curve) 3507 - 5768 ng/mLh (up to 72h)~57.9 ngh/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of key experimental protocols used to evaluate and compare antihistamines like pheniramine and chlorpheniramine.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of pheniramine and chlorpheniramine for the histamine H1 receptor and muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H1 receptors recombinantly expressed in CHO or HEK293 cells) are isolated.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (pheniramine or chlorpheniramine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression Test

This in vivo human model assesses the efficacy and duration of action of antihistamines.

Objective: To compare the ability of pheniramine and chlorpheniramine to inhibit the cutaneous allergic reaction induced by histamine.

Methodology:

  • Baseline Measurement: A solution of histamine is administered intradermally to the forearm of healthy volunteers, and the resulting wheal (swelling) and flare (redness) areas are measured.

  • Drug Administration: Subjects are administered a single oral dose of pheniramine, chlorpheniramine, or placebo in a double-blind, crossover design.

  • Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated, and the wheal and flare areas are measured.

  • Data Analysis: The percentage reduction in wheal and flare area compared to baseline and placebo is calculated to determine the antihistaminic effect of each compound.

Visualizing the Mechanisms

To better understand the biological context of these compounds, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro: Receptor Binding Assay cluster_in_vivo In Vivo: Wheal and Flare Test iv_1 Prepare cell membranes expressing H1 receptor iv_2 Incubate membranes with radioligand and test compound iv_1->iv_2 iv_3 Separate bound and unbound ligand iv_2->iv_3 iv_4 Quantify radioactivity iv_3->iv_4 iv_5 Calculate Ki value iv_4->iv_5 ivv_1 Administer histamine (baseline) ivv_2 Administer test compound or placebo ivv_1->ivv_2 ivv_3 Administer histamine (post-dose) ivv_2->ivv_3 ivv_4 Measure wheal and flare areas ivv_3->ivv_4 ivv_5 Compare pre- and post-dose responses ivv_4->ivv_5

References

Safety Operating Guide

Proper Disposal of (-)-Chlorpheniramine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (-)-Chlorpheniramine maleate (B1232345), a common antihistamine, within a laboratory or drug development setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Waste Characterization and Regulatory Overview

(-)-Chlorpheniramine maleate is an active pharmaceutical ingredient (API) that must be managed as a chemical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the generator to determine if the waste exhibits hazardous characteristics, such as toxicity.[1] Given its toxicological profile, it is prudent to handle and dispose of this compound as a hazardous chemical waste.

All disposal activities must comply with federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste.[2][3][4]

Health and Safety Precautions

This compound is classified as toxic if swallowed.[5][6] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[7] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[8]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[8][9] The recommended final disposal method for pharmaceutical waste is high-temperature incineration.[10]

Step 1: Segregation

  • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps.[10]

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated hazardous waste container.

Step 2: Packaging and Labeling

  • Use a compatible, leak-proof container for waste accumulation. If possible, keep the compound in its original container.[10]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".

  • The label should also include the date when the waste was first added to the container.

Step 3: Storage

  • Store the hazardous waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[8]

  • The storage area should be well-ventilated.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the drain.[11][12][13] This can lead to environmental contamination.

  • DO NOT dispose of this compound in the regular trash.[10]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a hazardous waste container, avoiding the creation of dust.[10]

    • For liquid spills: Absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in the hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[10]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[10]

Quantitative Data

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 306 mg/kgRat
Acute Intraperitoneal Toxicity (LD50) 76.7 mg/kgMouse
Acute Intravenous Toxicity (LD50) 26.1 mg/kgMouse
Acute Subcutaneous Toxicity (LD50) 365 mg/kgRat

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

No established experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are available in the reviewed literature. The standard and required procedure is disposal via a licensed hazardous waste facility.

Disposal Workflow

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal A Generate Waste Containing This compound B Characterize as Hazardous Chemical Waste A->B C Segregate from Other Waste Streams B->C D Package in a Labeled, Compatible Container C->D E Store in a Designated, Secure Area D->E F Contact EHS or Licensed Waste Contractor E->F G Complete Hazardous Waste Manifest F->G H Arrange for Pickup and Transport to Approved Facility G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (-)-Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of (-)-Chlorpheniramine maleate (B1232345) is paramount. This document provides procedural guidance, outlining the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal to minimize exposure and ensure a safe laboratory environment.

(-)-Chlorpheniramine maleate is a compound that is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation or drowsiness.[1][2] Prolonged or repeated exposure may also cause damage to organs.[1] Adherence to the following safety protocols is therefore critical.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Impervious protective gloves (e.g., nitrile rubber).[2][4]Prevents skin contact, as the substance is toxic upon dermal absorption and can cause skin irritation.[1][2]
Body Protection Impervious protective clothing, such as a lab coat or disposable gown with a solid front and long sleeves.[2][4]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is required.[2][5] If dust is generated or ventilation is insufficient, a suitable dust respirator or a dustproof gas mask should be worn.[3][4]Protects against inhalation of dust particles which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure risks.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

    • Verify that a safety shower and an eye wash station are readily accessible.[2]

    • Confirm that all necessary PPE is available and in good condition.

  • Handling:

    • Always wear the full complement of recommended PPE.[2][6]

    • Avoid all personal contact with the substance, including the inhalation of dust.[4][7]

    • Weigh and transfer the material in a well-ventilated enclosure to prevent dust formation.[4][8]

    • Do not eat, drink, or smoke in the handling area.[2][6]

    • Wash hands thoroughly with soap and water after handling and before breaks.[2][6]

  • In Case of a Spill:

    • For minor spills, avoid generating dust.[8]

    • Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[7][8]

    • Decontaminate the spill area and any equipment by scrubbing with alcohol or a suitable detergent.[2][7]

    • Wear full PPE during the entire cleanup process.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and materials contaminated with it should be treated as hazardous waste.[7]

  • Containerization: Collect waste in suitable, closed, and clearly labeled containers.[8]

  • Disposal Method:

    • Dispose of the waste through a licensed disposal company.[8]

    • One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Follow all applicable local, regional, national, and international regulations for hazardous waste disposal.[5][7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[8]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Clean & Uncluttered) check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety inspect_ppe Inspect & Don PPE check_safety->inspect_ppe weigh_transfer Weigh & Transfer inspect_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Surfaces perform_exp->decontaminate dispose_waste Dispose of Waste (as Hazardous) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Chlorpheniramine maleate
Reactant of Route 2
(-)-Chlorpheniramine maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.